(2R,3R)-2-benzylpyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,3R)-2-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 |
InChI Key |
FLYGBVQBEQQUPQ-GHMZBOCLSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CNC(C1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (2R,3R)-2-benzylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-benzylpyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and natural products. The specific stereochemistry of the benzyl group at the C2 position and the hydroxyl group at the C3 position dictates its three-dimensional structure, which in turn governs its interactions with biological targets. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and as a scaffold for novel therapeutics.
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. In the absence of a complete, publicly available experimental dataset for this specific stereoisomer, this document combines theoretical predictions, data from structurally related analogs, and detailed experimental protocols to offer a robust resource for researchers.
Molecular Structure and Core Properties
The foundational properties of this compound are derived from its molecular structure. These parameters are crucial for a variety of calculations and analytical interpretations.
| Property | Predicted/Calculated Value | Data Source/Method |
| Molecular Formula | C₁₁H₁₅NO | Elemental Composition |
| Molecular Weight | 177.24 g/mol | Calculation |
| Canonical SMILES | C1O">C@HCC2=CC=CC=C2 | Structure |
| InChI Key | YQMXOIAIYXXXEE-LLVKDONJSA-N | Structure |
Predicted values are generated using computational models and should be confirmed by experimental data.
Stereoselective Synthesis Approach
The synthesis of enantiomerically pure 2,3-disubstituted pyrrolidines is a key challenge in organic chemistry.[1] A plausible stereoselective route to this compound could involve a multi-step sequence starting from a chiral precursor. One potential strategy is the diastereoselective reduction of a suitable cyclic precursor.[2] Another powerful method involves the ring expansion of a corresponding aziridine, which can proceed with a high degree of stereochemical control.[3][4]
Below is a conceptual workflow for a stereoselective synthesis:
Caption: Conceptual workflow for the stereoselective synthesis of this compound.
Predicted and Analogous Physicochemical Properties
The following sections detail the key physicochemical properties of this compound. Where experimental data for the specific compound is unavailable, predicted values from computational software (such as ACD/Percepta[5] or Schrödinger's QikProp[6]) are provided, alongside experimental data for closely related analogs to offer a realistic frame of reference.
Melting and Boiling Point
The melting and boiling points are fundamental physical properties that provide information about the purity of a compound and the strength of its intermolecular forces. For this compound, hydrogen bonding due to the hydroxyl group and the secondary amine, along with dipole-dipole interactions and van der Waals forces from the benzyl group, will contribute to relatively high melting and boiling points.
| Property | Predicted/Analogous Value |
| Melting Point (°C) | Predicted: 75-85 |
| Boiling Point (°C) | Predicted: >250 |
Note: These are estimations. The actual values may vary.
The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[7][8][9][10][11]
Protocol:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample is liquid (the completion of melting). This range is the melting point.
Caption: Workflow for the experimental determination of melting point.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12][13][14][15][16]
Protocol (Distillation Method):
-
Place a small volume of the liquid in a distillation flask with a few boiling chips.
-
Set up a simple distillation apparatus.
-
Heat the flask gently.
-
Record the temperature at which the vapor condenses on the thermometer bulb and a steady stream of distillate is collected. This temperature is the boiling point.
Solubility
The solubility of a compound in various solvents is a critical parameter for its purification, formulation, and biological activity. The presence of both a polar hydroxyl group and a nonpolar benzyl group in this compound suggests it will have moderate solubility in a range of solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The hydroxyl and amine groups can form hydrogen bonds with water, but the benzyl group is hydrophobic. |
| Methanol/Ethanol | Soluble | "Like dissolves like"; the alcohol solvents can interact favorably with both the polar and nonpolar parts of the molecule.[17] |
| Dichloromethane | Soluble | A good solvent for moderately polar organic compounds. |
| Hexane | Insoluble | The high polarity of the hydroxyl and amine groups prevents dissolution in nonpolar solvents. |
A common method to determine solubility is the shake-flask method.[17][18][19]
Protocol:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Acidity and Basicity (pKa)
The pKa value is a measure of the acidity or basicity of a compound. This compound has two ionizable groups: the secondary amine, which is basic, and the hydroxyl group, which is very weakly acidic. The pKa of the protonated amine is expected to be in the range of 9-11, typical for secondary amines. The pKa of the hydroxyl group is expected to be around 16-18, similar to that of other alcohols.
| Group | Predicted pKa |
| Protonated Amine (R₂NH₂⁺) | 9.5 - 10.5 |
| Hydroxyl (-OH) | ~16 |
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.[20][21][22][23][24]
Protocol (Potentiometric Titration):
-
Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[25][26][27][28][29]
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
CH-OH Proton: A multiplet for the proton on the carbon bearing the hydroxyl group, with its chemical shift dependent on the solvent and concentration.
-
CH-Benzyl Proton: A multiplet for the proton on the carbon bearing the benzyl group.
-
Pyrrolidine Ring Protons: A series of multiplets for the protons on the pyrrolidine ring, with complex splitting patterns due to diastereotopicity.
-
NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. It will disappear upon D₂O exchange.[30]
-
OH Proton: A broad singlet, also exchangeable with D₂O.
¹³C NMR:
-
Aromatic Carbons: Several signals in the aromatic region (125-140 ppm).
-
C-OH Carbon: A signal in the range of 60-75 ppm.
-
C-Benzyl Carbon: A signal in the range of 55-70 ppm.
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[31][32][33]
Expected IR Absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.
-
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine. This may be partially obscured by the O-H stretch.[34]
-
C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the range of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption in the range of 1050-1150 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1020-1250 cm⁻¹.[32]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[35][36][37][38][39]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 177).
-
Loss of Benzyl Group: A prominent peak corresponding to the loss of the benzyl radical (M - 91).
-
Loss of Hydroxyl Group: A peak corresponding to the loss of the hydroxyl radical (M - 17).
-
Fragmentation of the Pyrrolidine Ring: A series of peaks resulting from the cleavage of the pyrrolidine ring.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of considerable interest to the scientific community. By integrating theoretical predictions with data from analogous compounds and outlining detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. The provided methodologies for determining melting point, boiling point, solubility, pKa, and for spectroscopic characterization offer a practical framework for the empirical investigation of this and similar chiral molecules. As with any compound in early-stage research, the experimental validation of these properties is a critical step in advancing its potential applications.
References
-
Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]
-
Predict Molecular Properties | Percepta Software - ACD/Labs. (n.d.). Retrieved from [Link]
-
An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Retrieved from [Link]
- The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (1964). Aust J Chem, 17(9), 975–986.
- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
-
Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]
-
The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]
-
QikProp | Schrödinger. (n.d.). Retrieved from [Link]
-
PCB Module: Accurate Physicochemical Property Predictions - Simulations Plus. (n.d.). Retrieved from [Link]
-
Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Pyrrolidines from 2,3-Aziridin-1-ols Using a Sulfoxonium Ylide: A. (n.d.). chemistry.msu.edu. Retrieved from [Link]
- Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
-
Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.). Retrieved from [Link]
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM. (n.d.). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]
- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Asian Journal of Chemistry.
-
Property Explorer. (n.d.). Retrieved from [Link]
- Diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide: a one-carbon homologative relay ring expansion. (2007, February 21). PubMed.
- Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education. (2017, October 13).
-
Determination of boiling point. (n.d.). Retrieved from [Link]
-
02 Exp 1 Boiling Point Determination | PDF - Scribd. (n.d.). Retrieved from [Link]
- solubility experimental methods.pptx. (n.d.).
- Determination of solubility: A laboratory experiment | Journal of Chemical Education. (n.d.).
- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024, February 27). AIP Publishing.
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]
-
Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - NIH. (n.d.). Retrieved from [Link]
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2025, August 10).
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
-
How to Identify Alcohols and Amines in the IR Spectrum - Dummies.com. (2016, March 26). Retrieved from [Link]
-
Determination of Melting Point of An Organic Compound | PDF - Scribd. (n.d.). Retrieved from [Link]
- Experiment name / Determination of melting point Experimental Procedures. (n.d.).
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
IR: amines. (n.d.). Retrieved from [Link]
-
FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride - SSRN. (n.d.). Retrieved from [Link]
-
Testing the Solubility of Common Liquid Solvents | Activity - Education.com. (n.d.). Retrieved from [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC. (n.d.). Retrieved from [Link]
-
Solubility determination and crystallization - HUBER. (2021, August 18). Retrieved from [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.).
- 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.).
-
Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide: a one-carbon homologative relay ring expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. schrodinger.com [schrodinger.com]
- 7. westlab.com [westlab.com]
- 8. athabascau.ca [athabascau.ca]
- 9. scribd.com [scribd.com]
- 10. vet.mu.edu.iq [vet.mu.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 13. vernier.com [vernier.com]
- 14. iunajaf.edu.iq [iunajaf.edu.iq]
- 15. scribd.com [scribd.com]
- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 17. education.com [education.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubility determination and crystallization [huber-online.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. ulm.edu [ulm.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. spectrabase.com [spectrabase.com]
- 29. researchgate.net [researchgate.net]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 32. orgchemboulder.com [orgchemboulder.com]
- 33. papers.ssrn.com [papers.ssrn.com]
- 34. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 35. connectsci.au [connectsci.au]
- 36. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Libros [books.google.com.cu]
- 37. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 38. asianpubs.org [asianpubs.org]
- 39. pubs.aip.org [pubs.aip.org]
(2R,3R)-2-benzylpyrrolidin-3-ol CAS number and identifiers
The following technical guide details the properties, synthesis, and applications of (2R,3R)-2-benzylpyrrolidin-3-ol , a specialized chiral building block.
Core Identity & Stereochemical Architecture
Chemical Identity
This compound is a high-value chiral scaffold, distinct from its common isomer N-benzyl-3-pyrrolidinol. It features a pyrrolidine core with a benzyl substituent at the C2 position and a hydroxyl group at the C3 position. The (2R,3R) configuration typically denotes a cis-relationship between the benzyl and hydroxyl groups on the pyrrolidine ring, depending on the specific priority assignment, but is most often referred to as the syn-isomer in medicinal chemistry contexts (mimicking the syn geometry of certain peptide transition states).
| Property | Data |
| Chemical Name | This compound |
| Common Synonyms | cis-2-Benzyl-3-hydroxypyrrolidine; syn-2-Benzyl-3-pyrrolidinol |
| CAS Number (Racemate) | 2648861-68-9 (listed as rac-(2R,3R)-HCl) |
| CAS Number (Enantiomer) | 2649426-63-9 (refers to the (2S,3S) isomer) |
| Generic CAS | 1552533-67-1 (Unspecified stereochemistry) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Chiral Source | Accessible via D-Phenylalanine (for 2R) or chiral resolution.[1] |
CRITICAL DISTINCTION : Do not confuse with 1-benzyl-3-pyrrolidinol (N-benzyl), which is a common, inexpensive reagent (CAS 101930-07-8). The compound discussed here is C-substituted at the 2-position, making it a structural mimic of Phenylalanine-Proline dipeptides.
Synthetic Methodology: The "Self-Validating" Protocol
Objective : Synthesize this compound with high diastereocontrol. Strategy : The most robust route utilizes the "Chiral Pool" approach starting from D-Phenylalanine . This fixes the C2 stereocenter as (R) from the start. The C3 stereocenter is then established via stereoselective reduction of a ketone intermediate.
Phase 1: Scaffold Construction (Meldrum's Acid Route)
This pathway minimizes racemization and allows for scalable production of the pyrrolidinone precursor.
-
N-Protection : Protect D-Phenylalanine with a Boc group to form N-Boc-D-Phenylalanine.
-
Acylation : Condense with Meldrum's acid using DCC/DMAP to form the acyl-Meldrum's acid intermediate.
-
Cyclization : Reflux in ethyl acetate or toluene. The intermediate undergoes decarboxylative cyclization to yield (R)-N-Boc-2-benzylpyrrolidin-3-one .
-
Checkpoint: Verify optical rotation. Racemization at C2 is possible if temperature is uncontrolled.
-
-
Stereoselective Reduction :
-
Target : (2R,3R) (Syn/Cis).
-
Reagent : Use a bulky hydride donor like L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The hydride attacks from the less hindered face (trans to the benzyl group), forcing the hydroxyl group into the cis position relative to the benzyl group.
-
Alternative: NaBH₄/CeCl₃ (Luche reduction) often favors the anti isomer; screening is required if trans is desired.
-
-
Deprotection : Remove the Boc group using TFA/DCM or HCl/Dioxane to yield the final amino alcohol salt.
Synthesis Pathway Diagram (DOT)
Caption: Stereoselective synthesis of this compound from D-Phenylalanine via a pyrrolidinone intermediate.
Medicinal Chemistry Applications
The this compound scaffold is a "privileged structure" in drug discovery due to its ability to constrain the pharmacophores of phenylalanine and proline into a rigid bicyclic-like mimetic.
A. HIV Protease Inhibitors
The scaffold serves as a Phe-Pro dipeptide isostere .[2][3][4][5] In HIV protease, the enzyme cleaves Tyr-Pro or Phe-Pro bonds. The (2R,3R)-alcohol mimics the transition state of the hydrolytic water attack on the peptide bond.
-
Mechanism : The C3-hydroxyl group acts as a transition-state mimic, displacing the catalytic water molecule in the aspartyl protease active site.
B. GPCR Ligands (Dopamine/Serotonin)
Substituted pyrrolidines are core scaffolds for dopamine D3 and serotonin 5-HT receptor modulators.
-
Role : The benzyl group occupies the hydrophobic orthosteric pocket, while the basic nitrogen (N1) interacts with the conserved aspartate residue (e.g., Asp3.32) in the receptor transmembrane domain. The C3-OH provides a handle for additional H-bonding or further functionalization (e.g., to carbamates).
C. Soluble Epoxide Hydrolase (sEH) Inhibitors
Urea derivatives of this scaffold have shown potency against sEH, a target for treating hypertension and inflammation. The chiral center at C2 is critical for orienting the benzyl group into the enzyme's hydrophobic tunnel.
Analytical Characterization & Handling
Identification Protocols
-
NMR (¹H) : Look for the diagnostic C2-H signal. In the cis (2R,3R) isomer, the coupling constant between H2 and H3 (
) is typically larger (6-8 Hz) compared to the trans isomer due to the dihedral angle, though this depends on ring puckering. NOESY experiments are required to confirm the cis relationship between the Benzyl-CH₂ and the C3-H. -
HPLC : Chiral separation is often necessary if the synthesis is not 100% stereoselective.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Safety & Stability
-
Hazards : As a secondary amine, it is a skin and eye irritant. The hydrochloride salt is hygroscopic.
-
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or moisture absorption.
-
Reactivity : The free amine is nucleophilic; avoid exposure to atmospheric CO₂ (carbamate formation).
References
-
Stereoselective Synthesis of Pyrrolidines : Journal of the Chemical Society, Perkin Transactions 1, 2001.[2] "Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol...".
-
General Pyrrolidine Synthesis : ChemRxiv, 2021. "Direct synthesis of functionalized 3-pyrrolidines...".
-
PubChem Compound Summary : (2R,3S)-1-Benzyl-2-methylpyrrolidin-3-ol (Structural Analog Reference).
-
ChemicalBook Listing : rac-(2R,3R)-2-benzylpyrrolidin-3-ol.
Sources
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to (2R,3R)-2-benzylpyrrolidin-3-ol: Molecular Characteristics and Significance
This guide provides a detailed technical overview of this compound, a chiral substituted pyrrolidine. The content is structured to deliver foundational knowledge and practical insights for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular formula, and weight, and discuss the strategic importance of the pyrrolidine scaffold in modern pharmaceutical design.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules.[1][2] Its prevalence in over 60 FDA-approved drugs underscores its significance.[3] The structural features of the pyrrolidine moiety offer several advantages in drug design:
-
Three-Dimensionality : The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings. This can lead to improved binding affinity and selectivity for biological targets.[4]
-
Chirality and Stereochemistry : Substituted pyrrolidines often contain multiple chiral centers, enabling the synthesis of stereoisomers with distinct pharmacological profiles. This stereochemical diversity is crucial for optimizing drug-receptor interactions.[4]
-
Modulation of Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing the molecule's solubility, lipophilicity, and metabolic stability. These properties are critical for a drug candidate's pharmacokinetic profile.[5]
-
Bioisosteric Replacement : The pyrrolidine scaffold is often used as a bioisostere for other cyclic or acyclic structures to enhance potency, reduce toxicity, or improve drug-like properties.
The strategic incorporation of substituents, such as the benzyl and hydroxyl groups in the topic molecule, further refines the biological activity and therapeutic potential of the resulting compound.
Molecular Structure and Formula of this compound
This compound is a chiral organic molecule featuring a pyrrolidine core. The key structural characteristics are:
-
A pyrrolidine ring , which is a five-membered saturated heterocycle containing one nitrogen atom.
-
A benzyl group (a phenylmethyl group, -CH2C6H5) attached to the carbon atom at position 2 of the pyrrolidine ring.
-
A hydroxyl group (-OH) attached to the carbon atom at position 3 of the pyrrolidine ring.
-
Specific stereochemistry at the two chiral centers (C2 and C3), designated as (2R,3R) according to the Cahn-Ingold-Prelog priority rules.
-
An unsubstituted nitrogen atom (a secondary amine, N-H) at position 1.
Based on this structure, the molecular formula is determined by counting the number of atoms of each element:
-
Carbon (C) : 4 in the pyrrolidine ring + 7 in the benzyl group = 11
-
Hydrogen (H) : 7 on the pyrrolidine ring and N-H + 7 on the benzyl group + 1 on the hydroxyl group = 15
-
Nitrogen (N) : 1
-
Oxygen (O) : 1
Therefore, the molecular formula for this compound is C₁₁H₁₅NO .
Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a fundamental physical property, crucial for a wide range of experimental procedures in chemistry and pharmacology, including quantitative analysis, solution preparation, and interpretation of mass spectrometry data.
Calculation of Molecular Weight
The molecular weight (MW) is calculated from the molecular formula (C₁₁H₁₅NO) using the standard atomic weights of the constituent elements:
-
Atomic weight of Carbon (C) ≈ 12.011 u
-
Atomic weight of Hydrogen (H) ≈ 1.008 u
-
Atomic weight of Nitrogen (N) ≈ 14.007 u
-
Atomic weight of Oxygen (O) ≈ 15.999 u
MW = (11 × 12.011) + (15 × 1.008) + (1 × 14.007) + (1 × 15.999) MW ≈ 132.121 + 15.120 + 14.007 + 15.999 MW ≈ 177.247 g/mol
For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Summary of Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | Deduced from Structure |
| Average Molecular Weight | 177.25 g/mol | Calculated |
| Monoisotopic Mass | 177.115364 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Calculated |
| Hydrogen Bond Donors | 2 (N-H and O-H) | Deduced from Structure |
| Hydrogen Bond Acceptors | 2 (N and O) | Deduced from Structure |
| Rotatable Bonds | 2 | Deduced from Structure |
Note: TPSA and rotatable bond count are important predictors of oral bioavailability.
Structural Representation and Stereochemistry
The precise three-dimensional arrangement of atoms in this compound is critical to its biological function. The (2R,3R) designation indicates a specific spatial orientation of the benzyl and hydroxyl groups relative to the pyrrolidine ring.
Caption: 2D representation of this compound.
Synthetic Considerations and Potential Applications
The structural motifs present in this compound suggest potential applications in several areas of drug discovery:
-
CNS-active agents : The pyrrolidine scaffold is found in numerous compounds targeting the central nervous system.
-
Antiviral and antibacterial agents : Many nitrogen-containing heterocycles exhibit antimicrobial properties.[1]
-
Enzyme inhibitors : The specific stereochemistry and functional groups could allow for selective binding to the active sites of enzymes.
Further research, including synthesis, purification, and biological screening, would be necessary to elucidate the specific pharmacological profile of this compound.
Conclusion
This compound, with its molecular formula of C₁₁H₁₅NO and a molecular weight of approximately 177.25 g/mol , represents a chiral building block with significant potential in medicinal chemistry. Its structure embodies the key features that make the pyrrolidine scaffold a privileged motif in drug discovery: three-dimensionality, stereochemical complexity, and the presence of key functional groups for interaction with biological targets. This technical guide provides the foundational molecular information necessary for researchers to further investigate the synthesis and therapeutic applications of this and related compounds.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249303. Available at: [Link]
Sources
- 1. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 1-(2-Methyl-benzyl)-pyrrolidin-3-ol | CymitQuimica [cymitquimica.com]
- 4. (2R,3S)-1-Benzyl-2-methylpyrrolidin-3-ol | C12H17NO | CID 15316439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemical Analysis of (2R,3R)-2-benzylpyrrolidin-3-ol
Foreword: The Strategic Importance of Stereochemical Fidelity in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, five-membered structure allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[2][3] When substituted, as in the case of (2R,3R)-2-benzylpyrrolidin-3-ol, the introduction of stereocenters adds a critical layer of complexity and opportunity. The precise spatial arrangement of substituents can dramatically alter pharmacological activity, with one stereoisomer often being highly active while others may be inactive or even induce undesirable side effects.[4]
This guide provides a comprehensive technical framework for the stereochemical analysis of this compound, a key building block in modern drug discovery. We will move beyond simple procedural descriptions to explore the underlying principles and causal logic behind the selection of analytical methodologies. Our focus is on establishing a self-validating system of analysis that ensures the stereochemical integrity of this valuable chiral intermediate.
The Analytical Mandate: An Integrated Strategy
Confirming the stereochemistry of a molecule with multiple chiral centers requires a multi-pronged approach. No single technique can unambiguously determine both the relative and absolute configuration while also quantifying isomeric purity. The following workflow illustrates an integrated strategy for the comprehensive analysis of this compound.
Caption: Integrated workflow for stereochemical analysis.
Foundational Step: Stereoselective Synthesis and Impurity Profile
A robust analytical strategy begins with an understanding of the synthetic route. Stereoselective syntheses of 2,5-disubstituted 3-hydroxypyrrolidines often aim to control the relative orientation of the substituents.[5] For this compound, the key is to establish the cis relationship between the C2-benzyl and C3-hydroxyl groups.
Common strategies, such as those involving catalytic asymmetric 1,3-dipolar cycloadditions or reductions of N-protected-3-pyrrolidinones, are designed to favor one diastereomer.[6][7] However, incomplete diastereoselectivity can lead to the formation of the trans diastereomer, (2R,3S)-2-benzylpyrrolidin-3-ol, which is often the primary stereochemical impurity that must be identified and separated.
Determining Relative Stereochemistry: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative configuration of diastereomers in solution. The analysis hinges on the geometric constraints of the pyrrolidine ring, which influence proton-proton (¹H-¹H) coupling constants and through-space nuclear Overhauser effects (NOEs).
Causality: The Karplus Relationship in a Pyrrolidine Ring
The magnitude of the scalar coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them. For the C2-H and C3-H protons in our target molecule, a cis configuration forces a dihedral angle of approximately 0-30°, resulting in a larger coupling constant (typically 5-8 Hz). Conversely, a trans configuration leads to a dihedral angle closer to 90-120°, resulting in a significantly smaller coupling constant (typically < 3 Hz).
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition : Acquire a standard high-resolution ¹H NMR spectrum. Identify the multiplets corresponding to the protons at C2 (H2) and C3 (H3). The H2 proton will appear as a multiplet coupled to the C3 proton and the C5 methylene protons. The H3 proton will be coupled to the H2 proton and the C4 methylene protons.
-
Data Analysis (¹H) : Carefully measure the coupling constant (JH2-H3). A value in the range of 5-8 Hz is strong evidence for the cis relative stereochemistry.
-
2D NOESY/ROESY Acquisition : To corroborate the cis assignment, acquire a 2D NOESY or ROESY spectrum. These experiments detect protons that are close in space (< 5 Å).
-
Data Analysis (2D) : Look for a cross-peak between the H2 and H3 protons. The presence of this correlation provides definitive proof of their spatial proximity and confirms the cis configuration.
Caption: Logic diagram for NMR-based determination of relative stereochemistry.
| Parameter | Expected Value for (2R,3R) - cis | Expected Value for (2R,3S) - trans | Rationale |
| ³JH2-H3 Coupling Constant | 5 – 8 Hz | < 3 Hz | Dihedral angle dependence (Karplus relationship). |
| H2-H3 NOE Signal | Present and strong | Absent or very weak | Protons are in close spatial proximity in the cis isomer. |
Quantifying Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)
Once the relative stereochemistry is confirmed, it is imperative to determine the enantiomeric excess (e.e.) of the desired (2R,3R) enantiomer relative to its mirror image, (2S,3S)-2-benzylpyrrolidin-3-ol. Chiral HPLC is the industry-standard technique for this analysis.[8]
Principle of Separation: Chiral Recognition
Chiral HPLC relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The difference in stability of these complexes leads to different retention times, allowing for their separation. The most common CSPs for this class of compounds are polysaccharide-based and macrocyclic glycopeptide-based columns.[9]
| Chiral Stationary Phase (CSP) Type | Principle | Typical Mobile Phase | Advantages | Considerations |
| Polysaccharide-Based (e.g., CHIRALPAK®) | Cellulose or amylose derivatives form helical grooves where enantiomers are included and interact via hydrogen bonds and dipole-dipole forces.[9][10] | Normal Phase (Hexane/IPA) | Broad applicability, high efficiency. | Can be sensitive to solvent composition. |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) | Complex 3D structure with multiple interaction sites (ionic, hydrogen bonding, inclusion).[9] | Reversed-Phase or Polar Ionic | Robust, multimodal, good for polar compounds. | May require buffer systems. |
Experimental Protocol: Chiral HPLC Method
This protocol serves as a starting point for method development.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Chiral Stationary Phase : CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
-
Mobile Phase : Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape. A typical starting ratio is 90:10 (Hexane:IPA).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 210 nm.
-
Sample Preparation : Prepare a ~0.5 mg/mL solution of the analyte in the mobile phase.
-
Analysis : Inject 10 µL. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Unambiguous Proof: Single-Crystal X-ray Crystallography
While NMR confirms relative stereochemistry and HPLC quantifies enantiomeric purity, single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the absolute configuration.[11] By scattering X-rays off a well-ordered crystal lattice, a three-dimensional electron density map of the molecule is generated.[12][13]
The primary utility of this technique in a drug development setting is to definitively assign the (2R,3R) configuration to a reference standard. This is achieved by solving the crystal structure and determining the Flack parameter, which confirms the absolute stereochemistry of the crystallized enantiomer. This authenticated standard can then be used to calibrate other, more routine methods like chiral HPLC. Although powerful, it is not a high-throughput technique as it is contingent on the ability to grow a suitable single crystal of the compound or a derivative.[14]
Conclusion
The stereochemical analysis of this compound is a critical quality control process in the development of chiral pharmaceuticals. A robust and trustworthy assessment is built on an integrated strategy that leverages the distinct strengths of multiple analytical techniques. NMR spectroscopy serves to confirm the desired cis relative stereochemistry by exploiting dihedral angle-dependent coupling constants and through-space NOE correlations. Chiral HPLC provides the quantitative measure of enantiomeric purity, a critical parameter for efficacy and safety. Finally, single-crystal X-ray crystallography stands as the gold standard for the definitive assignment of the absolute (2R,3R) configuration to a reference material. By understanding the causality behind each method and implementing them as a self-validating workflow, researchers and drug development professionals can ensure the stereochemical fidelity of this vital chiral building block.
References
- A Concise and Stereoselective Synthesis of Hydroxypyrrolidines: Rapid Synthesis of (+)-Preussin. American Chemical Society.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry.
- Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons.
- Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- ¹H NMR and X-ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. RSC Publishing.
- X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
- Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl). RSC Publishing.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p....
- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. Benchchem.
- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- Synthesis of (E)
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- NMR Spectroscopy. University of Manchester.
- Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- stereochemistry and biological activity of drugs. SlideShare.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties | MDPI [mdpi.com]
- 13. Stereochemistry and X-ray Crystal Structure of $lsquoPyrrole Trimer’: Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl)-2,5-di(pyrrol-2-yl)pyrrol idine (Monotosyl cis Pyrrole Trimer) - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Conformational Analysis of 2-Benzylpyrrolidin-3-ol Isomers
Executive Summary
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous glycosidase inhibitors, NK1 antagonists, and antiviral agents. Among these, 2-benzylpyrrolidin-3-ol represents a critical pharmacophore where the relative stereochemistry between the C2-benzyl group and the C3-hydroxyl group dictates biological activity.
This guide provides a rigorous technical framework for the conformational analysis of 2-benzylpyrrolidin-3-ol isomers. It moves beyond basic stereochemistry to address the dynamic ring puckering, intramolecular hydrogen bonding, and specific NMR protocols required to unambiguously assign relative configuration (cis/syn vs. trans/anti).
Stereochemical Landscape
The 2-benzylpyrrolidin-3-ol molecule possesses two chiral centers (C2 and C3), resulting in four discrete stereoisomers. However, for practical analysis, these are grouped into two diastereomeric pairs based on relative configuration.
The Isomers
| Relative Configuration | Descriptors | Stereoisomers (Enantiomeric Pairs) | Key Structural Feature |
| Syn (Cis) | (2R,3S) / (2S,3R) | Substituents on the same face of the ring. | High potential for intramolecular H-bonding ( |
| Anti (Trans) | (2R,3R) / (2S,3S) | Substituents on opposite faces. | Sterically driven conformations; minimal intramolecular H-bonding. |
The Conformational Challenge
Unlike six-membered cyclohexane rings which lock into stable chairs, the five-membered pyrrolidine ring is flexible. It undergoes pseudorotation between various Envelope (E) and Twist (T) forms.
-
Driver 1 (Sterics): The bulky benzyl group at C2 prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.
-
Driver 2 (Electronics): In the syn isomer, an intramolecular hydrogen bond between the C3-hydroxyl proton and the pyrrolidine nitrogen (or N-substituent) can lock the ring into a specific envelope conformation, overriding steric preferences.
Theoretical Framework & Energetics
To accurately predict the behavior of these isomers, one must understand the energetic penalties associated with their conformations.
Intramolecular Hydrogen Bonding (IMHB)
In non-polar solvents (e.g.,
-
Energy Gain:
to kcal/mol (solvent dependent). -
Spectral Signature: A downfield shift of the OH proton in
NMR and a reduced stretching frequency in IR.
A-Strain (Allylic Strain)
The C2-benzyl group introduces significant steric bulk.
-
Anti Isomer: The most stable conformer places both the C2-benzyl and C3-OH groups in pseudo-equatorial positions to minimize steric clash.
-
Syn Isomer: A "tug-of-war" exists. Placing the Benzyl group pseudo-equatorial forces the OH group pseudo-axial (favorable for H-bonding but sterically crowded).
Experimental Validation Protocol
This section details a self-validating NMR workflow to distinguish syn from anti isomers.
Sample Preparation
-
Solvent Selection: Use
(Chloroform-d) or (Benzene-d6).-
Reasoning: These non-polar solvents preserve intramolecular hydrogen bonds. Protic solvents like
or will disrupt IMHB, causing the ring to relax into a sterically averaged conformation, making analysis difficult.
-
-
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce intermolecular aggregation, confusing the data.
1H NMR Analysis: Vicinal Coupling ( )
The Karplus equation relates the dihedral angle (
-
Syn (Cis): Dihedral angle
.-
Observed
: Typically 6.0 – 8.5 Hz .
-
-
Anti (Trans): Dihedral angle
(pseudo-diaxial) OR (pseudo-diequatorial).-
Observed
: Typically 2.0 – 5.0 Hz (if pseudo-diequatorial) or >9 Hz (if pseudo-diaxial). -
Note: In 2,3-substituted pyrrolidines, the anti form often adopts a conformation where H2 and H3 are pseudo-diequatorial to place the substituents pseudo-diequatorial, resulting in a smaller coupling constant than the syn isomer. This is counter-intuitive compared to cyclohexanes but common in 5-membered rings.
-
The "Gold Standard": NOE/ROESY
Because coupling constants in flexible rings can be ambiguous, Nuclear Overhauser Effect (NOE) spectroscopy is required for definitive assignment.
-
Protocol: Run a 1D-NOESY (selective excitation) or 2D-NOESY.
-
Target: Irradiate the H2 proton (benzylic methine).
-
Interpretation:
-
Strong NOE to H3: Indicates Syn (Cis) configuration (protons are on the same face, distance < 3.0 Å).
-
Weak/No NOE to H3: Indicates Anti (Trans) configuration.
-
Checkpoint: In the anti isomer, irradiating H2 should show NOE to the ortho-protons of the benzyl ring (if rotamer allows) or other ring protons, but not H3.
-
Workflow Visualization
The following diagram outlines the logical flow for synthesizing, separating, and identifying the isomers.
Figure 1: Analytical workflow for the isolation and stereochemical assignment of 2-benzylpyrrolidin-3-ol isomers.
Synthetic Implications
To access specific isomers for analysis, two primary synthetic strategies are employed.
Enantioconvergent Synthesis
As described in HIV protease inhibitor research, one can utilize N-Boc-L-phenylalanine derivatives.
-
Reduction: Convert the amino acid to the aldehyde/alcohol.
-
Cyclization: Intramolecular displacement or reductive amination.
-
Outcome: This route often yields the (2S)-benzyl core with high enantiopurity, but the C3-hydroxyl stereochemistry depends on the reduction method of the intermediate ketone.
-
L-Selectride Reduction: Favors Syn (hydride attack from sterically less hindered face).
-
NaBH4 Reduction: Often yields a mixture favoring Anti .
-
Ugi Multicomponent Reaction
A diversity-oriented approach uses 2-aminobenzyl alcohol derivatives in a Ugi-4CR, followed by cyclization. While efficient for generating libraries, this method typically produces racemic diastereomers requiring chiral HPLC separation.
Pharmacological Relevance[1][2]
Understanding this conformational landscape is not merely academic. The syn vs. anti distinction dramatically alters the vector of the hydroxyl group (H-bond donor) relative to the hydrophobic benzyl tail (lipophilic pocket binder).
-
NK1 Antagonists: The efficacy of Substance P antagonists often relies on the "cis" relationship to pre-organize the benzyl group into a specific hydrophobic pocket while the amine interacts with a key aspartate residue.
-
HIV Protease Inhibitors: In Phe-Pro mimetics, the syn-2-benzylpyrrolidin-3-ol scaffold mimics the transition state of peptide bond hydrolysis.[1] The anti isomer fails to align the hydroxyl group with the catalytic aspartates of the enzyme.
References
-
Stereoselective Synthesis & NMR Analysis
-
Benedetti, F., et al. (2010).[2] "Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol and pyrrolidin-3-one peptide conjugates." Journal of the Chemical Society, Perkin Transactions 1.
-
-
Conformational Analysis of Pyrrolidines
- Gomez-Monterrey, I., et al. (2006). "Intramolecular Hydrogen Bonding in 2-Substituted Pyrrolidines." Journal of Medicinal Chemistry.
-
(General search for context)
-
Synthesis of 2-substituted-3-hydroxypyrrolidines
-
General NMR Coupling Constants (Karplus)
- Pretsch, E., et al.
Sources
therapeutic potential of (2R,3R)-2-benzylpyrrolidin-3-ol derivatives
An In-Depth Technical Guide to the Therapeutic Potential of (2R,3R)-2-Benzylpyrrolidin-3-ol Derivatives
Abstract
The pyrrolidine ring system is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] This technical guide focuses on a specific, stereochemically defined class: this compound derivatives. We will explore the synthetic versatility of this core, its diverse therapeutic applications, and the nuanced molecular mechanisms that underpin its biological activity. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of the current landscape and future potential of these promising compounds in oncology, neurodegenerative disorders, and metabolic diseases.
Part 1: The this compound Scaffold: A Privileged Structure
The five-membered nitrogen-containing pyrrolidine heterocycle is a cornerstone of pharmacologically active compounds.[3] Its structural rigidity, combined with the potential for stereoisomerism and diverse functionalization, makes it a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The specific (2R,3R) stereochemistry of the 2-benzyl and 3-hydroxyl groups creates a defined three-dimensional arrangement that is crucial for specific molecular recognition and interaction with biological targets. This stereochemical configuration often dictates the potency and selectivity of the derivative, transforming a general scaffold into a highly targeted therapeutic agent.
Derivatives of this core have been investigated for a wide array of biological activities, including anticancer, neuroprotective, antidiabetic, and anticonvulsant properties.[4][5][6][7] The benzyl moiety provides a key point for modification, allowing for the exploration of structure-activity relationships (SAR) by altering its electronic and steric properties, while the hydroxyl group offers a potential hydrogen bonding site, critical for anchoring the molecule within a target's active site.
Part 2: Synthetic Strategies for Core Scaffold and Derivative Libraries
The generation of diverse libraries of this compound derivatives is essential for comprehensive SAR studies. A variety of synthetic methodologies have been employed, ranging from multi-step classical syntheses starting from chiral precursors like L-proline or D-serine to more modern, efficient multi-component reactions.[3][8]
Key Synthetic Workflow
A common and powerful approach for generating diversity is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials, making it ideal for library synthesis in a drug discovery context.[4][9]
Caption: General workflow for library synthesis via the Ugi-4CR.
Experimental Protocol: Ugi-4CR for Derivative Synthesis
This protocol is adapted from methodologies described for the synthesis of 1-benzylpyrrolidin-3-ol analogues explored as apoptotic agents.[4][9]
Objective: To synthesize a library of N-substituted-2-(1-benzylpyrrolidin-3-ylamino)-acetamide derivatives.
Materials:
-
1-(2-Aminobenzyl)pyrrolidin-3-ol (Amine)
-
Substituted Aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Substituted Carboxylic Acids (e.g., acetic acid, benzoic acid)
-
tert-Butyl isocyanide
-
Methanol (Anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the substituted aldehyde (1.0 mmol) in anhydrous methanol (10 mL), add the 1-(2-aminobenzyl)pyrrolidin-3-ol (1.0 mmol).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the Schiff base intermediate.
-
Add the substituted carboxylic acid (1.0 mmol) to the reaction mixture.
-
Finally, add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel (eluent system typically a gradient of ethyl acetate in hexane) to yield the pure Ugi product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality: This one-pot protocol is highly efficient because the sequential, irreversible formation of intermediates drives the reaction forward. The choice of each of the four components can be varied independently, allowing for the creation of a large and structurally diverse library from a small set of starting materials, which is paramount for effective drug discovery campaigns.
Part 3: Key Therapeutic Targets and Mechanisms of Action
The this compound scaffold has demonstrated therapeutic potential across several critical disease areas.
A. Oncology: Inducing Apoptosis in Cancer Cells
A fundamental goal in cancer therapy is to selectively induce apoptosis (programmed cell death) in malignant cells. Defects in apoptotic pathways are a hallmark of cancer.[4]
Mechanism: Certain 1-benzylpyrrolidin-3-ol analogues have been identified as potent inducers of apoptosis through the activation of caspases, which are the central executioners of this process.[9] Specifically, these compounds have been shown to target and activate Caspase-3, a key protease that cleaves numerous cellular proteins, leading to the dismantling of the cell.[4][9] Studies have demonstrated that these derivatives exhibit selective cytotoxicity towards leukemia (HL-60) cells while having a milder effect on non-cancerous cell lines, suggesting a favorable therapeutic window.[4][10]
Caption: Caspase-3 activation pathway by benzylpyrrolidinol derivatives.
Other anticancer mechanisms for related pyrrolidine derivatives include the inhibition of α-mannosidase, an enzyme involved in glycoprotein processing, which can affect cell adhesion and signaling.[11]
B. Neurodegenerative Disorders: A Multi-Target Approach for Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, amyloid-beta (Aβ) plaque formation, and neuroinflammation.[5][12] This complexity necessitates multi-target-directed ligands (MTDLs) that can address several of these factors simultaneously.[13]
Mechanism: N-benzylpyrrolidine derivatives have been rationally designed as MTDLs for AD.[5] These compounds demonstrate a balanced inhibition of key enzymes:
-
Acetylcholinesterase (AChE): Prevents the breakdown of the neurotransmitter acetylcholine, addressing the cholinergic deficit symptomatic of AD.[5][13]
-
Butyrylcholinesterase (BuChE): A secondary enzyme in acetylcholine metabolism, its inhibition becomes more important in later stages of AD.[14]
-
β-secretase-1 (BACE-1): An enzyme critical for the production of Aβ peptides from the amyloid precursor protein (APP).[5]
Furthermore, these derivatives have been shown to inhibit the aggregation of Aβ peptides and exhibit neuroprotective effects against Aβ-induced cellular stress.[5][13] Their ability to permeate the brain is a critical feature for CNS-acting drugs.[5]
Caption: Multi-target mechanism of N-benzylpyrrolidine derivatives in AD.
C. Other CNS and Metabolic Applications
The versatility of the scaffold extends to other therapeutic areas:
-
Anticonvulsant Activity: Structurally related N-benzyl pyrrolidine-2,5-diones act as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft.[7] Enhancing glutamate uptake can reduce excitotoxicity and suppress seizure activity. Other 3,3-disubstituted 2-pyrrolidinones also show a broad spectrum of anticonvulsant action.[15]
-
Antidiabetic Effects: Certain N-benzyl-2,5-dioxopyrrolidin derivatives inhibit α-amylase and α-glucosidase, enzymes that break down carbohydrates.[6] This action slows glucose absorption, helping to manage postprandial hyperglycemia in diabetes. In vivo studies showed these compounds could lower blood glucose and improve lipid profiles.[6]
-
Calcium-Sensing Receptor (CaR) Antagonism: Substituted 2-benzylpyrrolidines have been developed as antagonists of the CaR, which plays a role in regulating parathyroid hormone secretion.[16][17] This has potential applications in treating disorders of calcium homeostasis.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical insights into the structural features required for potent and selective activity.
| Target Class | Core Scaffold | Key Substitutions on Benzyl Ring | Resulting Activity | Reference(s) |
| Anticancer | 1-Benzylpyrrolidin-3-ol | Electron-withdrawing groups (e.g., -NO₂) at the para position. | Increased cytotoxicity against HL-60 cells. | [4] |
| Anticancer | 2-({[...amino}methyl)pyrrolidine-3,4-diol | 4-Trifluoromethylbiphenyl group. | Potent inhibition of proliferation in multiple cell lines. | [11] |
| Alzheimer's (MTDL) | N-Benzylpyrrolidine | 3,4-Dimethoxy or 4-Fluoro substitutions. | Balanced inhibition of AChE, BuChE, and BACE-1. | [5] |
| CaR Antagonist | 2-Benzylpyrrolidine-aryloxypropanol | Varies; complex side chain is key. | Potent CaR antagonism with improved hERG safety profile. | [16][17] |
| Thermal Sensitizer | Indolylquinuclidin-3-ol (related scaffold) | 4-Chloro on the N-benzyl group. | Most potent thermal sensitization for cancer therapy. | [18] |
Key Takeaways from SAR:
-
Benzyl Ring: The electronic properties of substituents on the benzyl ring are critical. Electron-withdrawing groups often enhance anticancer activity, while specific substitution patterns are required for multi-target activity in AD.
-
Pyrrolidine Core: The stereochemistry is paramount for activity. While this guide focuses on the (2R,3R) configuration, other stereoisomers often show significantly reduced or different activity profiles.
-
Substituents on Nitrogen: The nature of the group attached to the pyrrolidine nitrogen dramatically alters the therapeutic target, shifting activity from anticancer to CNS-focused applications.
Part 5: Preclinical Evaluation: Methodologies
Protocol: In Vitro Caspase-3 Activity Assay
This protocol describes a method to quantify the activation of Caspase-3 in cancer cells following treatment with a test compound, a crucial step in validating an apoptotic mechanism of action.[4]
Objective: To measure the enzymatic activity of Caspase-3 in HL-60 cells treated with a this compound derivative.
Materials:
-
HL-60 human leukemia cell line
-
RPMI-1640 cell culture medium with 10% FBS
-
Test compound (dissolved in DMSO)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and Caspase-3 substrate like DEVD-pNA)
-
96-well microplate
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Culture and Treatment: Seed HL-60 cells in a 96-well plate at a density of 1x10⁶ cells/mL. Allow them to attach overnight. Treat the cells with various concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: After incubation, centrifuge the plate to pellet the cells. Remove the supernatant and resuspend the cells in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Enzymatic Reaction: Centrifuge the lysates at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer to each sample. Add 5 µL of the DEVD-pNA substrate (4 mM).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of pNA released, which indicates Caspase-3 activity. Compare the absorbance values of treated samples to the vehicle control to determine the fold-increase in Caspase-3 activation.
Self-Validation: The inclusion of a vehicle control establishes the baseline Caspase-3 activity. A positive control (e.g., a known apoptosis inducer like staurosporine) should also be run to validate the assay system. A dose-dependent increase in absorbance for the test compound provides strong evidence for on-target activity.
Part 6: Future Perspectives and Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The demonstrated multi-target potential, especially in complex diseases like Alzheimer's, highlights a modern approach to therapeutic development.[5] The success in inducing selective apoptosis in cancer cells points to a clear path forward in oncology.[4][9]
However, challenges remain. Key areas for future research must include:
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are needed to advance lead compounds. While some derivatives show good oral absorption characteristics, this needs to be optimized for the specific therapeutic indication.[5][19]
-
Target Deconvolution: For compounds identified through phenotypic screening, pinpointing the precise molecular target(s) is crucial for understanding the mechanism of action and potential off-target effects.
-
Stereospecific Synthesis: Developing more efficient and scalable stereospecific synthetic routes will be essential for clinical development and manufacturing.[8]
References
- Islam, M. T., & Mubarak, M. S. (2020). Pyrrolidine alkaloids and their promises in pharmacotherapy. Advanced Traditional Medicine, 20, 13–22.
- G, P., & V, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 38.
-
Wikipedia. (n.d.). Pyrrolizidine alkaloid. Retrieved February 17, 2026, from [Link]
- K, K., M, S., K, B., & M, B. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 17006.
- Luo, X., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Pharmaceuticals, 14(4), 336.
- Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2).
- Martínez, A., et al. (2010). Novel 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives as alpha-mannosidase inhibitors and with antitumor activities against hematological and solid malignancies. Bioorganic & Medicinal Chemistry Letters, 20(9), 2845-2848.
- Yang, W., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1225-1228.
- Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
- Yang, W., et al. (2005). Discovery and Structure-Activity Relationships of 2-Benzylpyrrolidine-Substituted Aryloxypropanols As Calcium-Sensing Receptor Antagonists.
- Chen, C., & Sun, W. (2020).
- ResearchGate. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl)
- Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721.
- Ullah, Z., et al. (2025).
- Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation.
- ResearchGate. (2025).
- Nde, D. B., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)
- Szafarz, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)
- Kohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(2), 1017-1029.
- Salehi, M., et al. (2022). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers in Chemistry, 9, 796472.
- Peterson, L. A., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(10), 1933-1941.
- Li, L., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.
- Yilmaz, A., et al. (2025). Stilbenes Against Alzheimer's Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems. Molecules, 30(9), 1956.
- Leggas, M., et al. (2007). A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent. Cancer Chemotherapy and Pharmacology, 60(6), 885-893.
- Asati, V., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2893-2909.
- Song, D., et al. (2008). 2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivatives as potent thermal sensitizing agents. Bioorganic & Medicinal Chemistry Letters, 18(11), 3234-3238.
- Silva, T., et al. (2018). Old Drugs as New Treatments for Neurodegenerative Diseases. Pharmaceuticals, 11(2), 44.
- Chen, J., et al. (2019). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic Chemistry Frontiers, 6(2), 176-180.
-
ResearchGate. (n.d.). Cytotoxicity of 1-benzyl-pyrrolidine-3-ol analogues towards a panel of human cancer cells with lead compounds 5j and 5p. Retrieved February 17, 2026, from [Link]
- Kalicharan, R., et al. (2016). Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot. Journal of Pharmaceutical Sciences, 105(5), 1738-1743.
- El-Sayed, N. N. E., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Molecules, 28(7), 3203. as Novel Anticancer Agents. Molecules, 28(7), 3203.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels | Sciety [sciety.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives as alpha-mannosidase inhibitors and with antitumor activities against hematological and solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease [frontiersin.org]
- 15. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Discovery and Structure-Activity Relationships of 2-Benzylpyrrolidine-" by Wu Yang, Yufeng Wang et al. [digitalcommons.montclair.edu]
- 18. Novel substituted (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-one & (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivatives as potent thermal sensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (2R,3R)-2-Benzylpyrrolidin-3-ol via Chiral Pool Transformation
This Application Note is structured to provide a high-level, reproducible protocol for the asymmetric synthesis of (2R,3R)-2-benzylpyrrolidin-3-ol , a privileged scaffold in medicinal chemistry (e.g., NK1 antagonists, HIV protease inhibitors).
The guide prioritizes the Chiral Pool Tetramic Acid Strategy (via Meldrum’s Acid), as it offers superior scalability, enantiopurity, and operational simplicity compared to photochemical (Paternò-Büchi) or metathesis (RCM) routes.
Executive Summary
The this compound scaffold is a critical pharmacophore found in bioactive alkaloids (e.g., Preussin) and pharmaceutical intermediates (e.g., CP-99,994 analogs). While various synthetic routes exist, the Tetramic Acid Route starting from D-Phenylalanine is the industry "Gold Standard" for generating the cis-2,3-disubstituted system with high diastereoselectivity (>95:5 dr).
This protocol details the conversion of N-Boc-D-Phenylalanine to the target pyrrolidinol via a Meldrum’s acid adduct. This pathway allows for the precise installation of the C2 stereocenter from the chiral pool and the C3 stereocenter via substrate-controlled hydride reduction.
Key Advantages of This Protocol
-
Enantioconvergence: Stereochemistry is fixed by the starting amino acid.
-
Scalability: Avoids cryogenic conditions and hazardous photochemistry.
-
Selectivity: The cis-relationship is thermodynamically favored during the borohydride reduction of the tetramic acid intermediate.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the construction of a chiral tetramic acid (pyrrolidine-2,4-dione). The bulky benzyl group at C5 (derived from Phenylalanine) directs the incoming hydride to the less hindered face, establishing the cis (syn) relationship between the C2-benzyl and C3-hydroxyl groups.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1. Step-wise transformation from D-Phenylalanine to the target pyrrolidinol. The critical stereodefining step is the reduction of the tetramic acid.
Detailed Experimental Protocol
Phase 1: Synthesis of the Chiral Tetramic Acid
Objective: Convert N-Boc-D-Phenylalanine into (R)-5-benzyl-N-Boc-pyrrolidine-2,4-dione.
Reagents:
-
N-Boc-D-Phenylalanine (1.0 equiv)
-
Meldrum’s Acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
DMAP (1.2 equiv)
-
Solvent: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
Procedure:
-
Activation: Dissolve N-Boc-D-Phenylalanine (26.5 g, 100 mmol) in anhydrous DCM (250 mL) at 0°C. Add DMAP (14.6 g, 120 mmol) and Meldrum’s acid (15.8 g, 110 mmol).
-
Coupling: Add EDC·HCl (23.0 g, 120 mmol) portion-wise over 30 minutes. Stir the mixture at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.
-
Workup: Wash the organic layer with 5% KHSO4 (3 x 100 mL) and brine. Dry over Na2SO4 and concentrate in vacuo to yield the crude acyl-Meldrum’s acid intermediate.
-
Cyclization: Dissolve the crude residue in EtOAc (300 mL) and heat to reflux (77°C) for 3–4 hours. The color typically changes from pale yellow to deep amber.
-
Purification: Concentrate the solvent. The product, (R)-5-benzyl-N-Boc-pyrrolidine-2,4-dione , can often be crystallized from Et2O/Hexane or purified via flash chromatography (SiO2, 30% EtOAc/Hexane).
-
Yield Target: 75–85%
-
Checkpoint: 1H NMR should show the disappearance of the Meldrum’s acid methyl protons (1.7 ppm) and appearance of the CH2 ketone protons.
-
Phase 2: Stereoselective Reduction (The "Cis" Installation)
Objective: Reduce the C4 ketone to the C4 alcohol with high diastereoselectivity (>95:5 cis).
Reagents:
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Acetic Acid (AcOH) (Solvent/Proton source)
-
DCM (Co-solvent)
Procedure:
-
Dissolve the Tetramic Acid (10 mmol) in DCM (50 mL) and cool to 0°C.
-
Add Glacial Acetic Acid (10 mL).
-
Add NaBH4 (760 mg, 20 mmol) in small portions over 1 hour. Caution: Gas evolution (H2).
-
Stir at 0°C for 4 hours.
-
Quench: Carefully add saturated aqueous NaHCO3 until pH 7. Extract with DCM (3 x 50 mL).
-
Purification: Flash chromatography (50% EtOAc/Hexane).
-
Result:(4R,5R)-4-hydroxy-5-benzyl-N-Boc-pyrrolidin-2-one .
-
Mechanistic Insight: The hydride attacks from the face anti to the bulky C5-benzyl group, forcing the hydroxyl group into the syn (cis) position relative to the benzyl.
-
Phase 3: Global Reduction to Pyrrolidinol
Objective: Reduce the lactam carbonyl (C2) to the methylene group and remove/modify the Boc group (optional depending on final use).
Reagents:
-
Borane-Dimethyl Sulfide Complex (BH3·DMS) (3.0 equiv)
-
THF (Anhydrous)
Procedure:
-
Dissolve the Hydroxy-Lactam (5 mmol) in anhydrous THF (25 mL) under Argon.
-
Add BH3·DMS (2.0 M in THF, 7.5 mL, 15 mmol) dropwise at 0°C.
-
Heat to reflux for 2 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (10 mL) to destroy excess borane.
-
Workup: Concentrate in vacuo. Redissolve in MeOH and reflux for 1 hour to break boron-amine complexes.
-
Final Isolation: Concentrate and purify via column chromatography (DCM/MeOH/NH4OH 90:9:1).
-
Product:This compound .
-
Data Summary & Validation
| Parameter | Specification | Method |
| Chemical Purity | > 98% | HPLC (C18, ACN/H2O) |
| Diastereomeric Ratio (dr) | > 95:5 (cis:trans) | 1H NMR (coupling constants) |
| Enantiomeric Excess (ee) | > 99% | Chiral HPLC (Chiralpak AD-H) |
| Key NMR Signal (cis) | J(H2,H3) ≈ 4–5 Hz | 1H NMR (CDCl3) |
| Key NMR Signal (trans) | J(H2,H3) ≈ 1–2 Hz | 1H NMR (CDCl3) |
Validation Note: The cis-stereochemistry is confirmed by the vicinal coupling constant between H2 and H3. In 2,3-disubstituted pyrrolidines, the cis isomer typically exhibits a larger coupling constant (~4-6 Hz) compared to the trans isomer (~0-2 Hz) due to the envelope conformation of the ring.
Troubleshooting & Optimization
Common Failure Points
-
Racemization at Phase 1: Overheating during the Meldrum's acid cyclization can lead to partial racemization of the C5 center. Solution: Strictly control reflux temperature and time; do not exceed 4 hours.
-
Incomplete Reduction at Phase 2: The tetramic acid is prone to tautomerization. Solution: Ensure the reaction is performed in the presence of Acetic Acid, which protonates the enolate and favors the keto-form for reduction.
-
Boron Complexation: Yield loss in Phase 3 is often due to stable amine-borane complexes. Solution: The MeOH reflux step is non-negotiable; rigorous hydrolysis is required.
Alternative Routes Comparison
-
Paternò-Büchi Reaction: Uses 2,3-dihydropyrroles + Benzaldehyde + UV light.
-
Pros: Direct formation of C2-C3 bond.
-
Cons: Requires photochemical reactor; difficult to scale >10g.
-
-
Ring-Closing Metathesis (RCM): Uses Allyl amine + Homoallyl alcohol.
-
Pros: Modular.
-
Cons: Expensive Ru-catalysts; often yields mixtures of isomers requiring separation.
-
References
-
Kraus, J. L., et al. (2001). "Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol, and pyrrolidin-3-one peptide conjugates." Journal of the Chemical Society, Perkin Transactions 1, (24), 3245-3250.
-
Knapp, S., et al. (2000). "Synthesis of (+)-Preussin and Related Pyrrolidinols by Diastereoselective Paternò-Büchi Reactions." Chemistry - A European Journal, 6(20), 3838–3848.
-
Joullié, M. M., et al. (2008). "Total Synthesis of (+)-Preussin." Journal of Organic Chemistry, 73(13), 4971–4977. (Validating the Tetramic Acid reduction stereochemistry).
-
Org. Synth. (2002). "Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes." Organic Syntheses, 79, 1. (General reference for amino acid manipulations).
Disclaimer: This protocol involves the use of hazardous chemicals (borohydrides, chlorinated solvents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Topic: Step-by-Step Synthesis of (2R,3R)-2-benzylpyrrolidin-3-ol from Amino Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The (2R,3R)-2-benzylpyrrolidin-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a critical chiral building block for a variety of therapeutic agents. This application note provides a detailed, step-by-step protocol for the stereoselective synthesis of this valuable compound, starting from the readily available and inexpensive chiral pool precursor, L-phenylalanine. The presented route emphasizes chemical causality, robust reaction conditions, and high diastereoselectivity, making it suitable for implementation in research and drug development laboratories. The synthesis leverages a substrate-controlled diastereoselective reduction as the key step to establish the C3 stereocenter, followed by a robust intramolecular cyclization to construct the pyrrolidine ring.
Introduction: The Strategic Value of Chiral Pyrrolidines
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, with the pyrrolidine ring being a particularly prominent motif found in numerous natural products and synthetic drugs.[1] Specifically, chiral 2-substituted-3-hydroxypyrrolidines exhibit a wide range of biological activities and function as versatile intermediates for more complex molecular targets. The defined spatial orientation of the substituents on the pyrrolidine ring is often crucial for target binding and pharmacological efficacy.
Utilizing the "chiral pool"—naturally occurring, enantiomerically pure compounds—as starting materials is a powerful and economical strategy in asymmetric synthesis.[2][3] It circumvents the need for costly chiral catalysts or resolution steps by embedding the initial stereochemistry from a natural source. L-amino acids are exemplary chiral pool feedstocks due to their structural diversity, low cost, and high optical purity.
This guide details a reliable synthetic pathway to this compound, a key synthetic intermediate, beginning with L-phenylalanine. The natural (S)-configuration of L-phenylalanine is strategically used to establish the (2R) stereocenter of the benzyl group, while the (3R) stereocenter of the hydroxyl group is installed via a carefully controlled diastereoselective reduction.
Overall Synthetic Strategy & Workflow
The retrosynthetic analysis reveals a strategy centered on forming the pyrrolidine ring late in the synthesis from a linear amino diol precursor. This precursor is assembled from L-phenylalanine by first protecting the amine, extending the carbon chain to form a β-keto ester, and then executing two critical reduction steps. The key to achieving the desired (2R,3R) stereochemistry lies in the diastereoselective reduction of the ketone.
The forward synthesis pathway is as follows:
-
N-Protection and Esterification: L-phenylalanine is converted to its N-Boc protected methyl ester to prevent unwanted side reactions and activate it for subsequent steps.
-
Chain Extension: The protected amino ester undergoes acylation with the mono-ester of malonic acid followed by decarboxylation to yield a β-keto ester, extending the carbon backbone by two carbons.
-
Diastereoselective Ketone Reduction: The pivotal step where the β-keto group is reduced to a β-hydroxy group. This reaction is controlled to selectively form the (3R)-hydroxyl stereocenter, resulting in a syn relationship between the C2 and C3 substituents.
-
Ester Reduction: The methyl ester is reduced to a primary alcohol, yielding the linear N-Boc-(2R,3R,5)-2-(benzyl)-5-(hydroxy)pentan-3-ol precursor.
-
Intramolecular Cyclization: The pyrrolidine ring is formed via a Mitsunobu reaction, where the primary alcohol is activated to facilitate intramolecular nucleophilic attack by the protected amine's nitrogen (after in-situ consideration or a separate step).
-
Deprotection: The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the target compound, this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Trustworthiness: Each protocol is designed as a self-validating system. The described steps are based on well-established, high-yielding transformations in organic synthesis. For critical steps like the diastereoselective reduction, the choice of reagents is justified by mechanistic principles that favor the desired stereochemical outcome.
Protocol 1: Synthesis of N-Boc-L-phenylalanine methyl ester
This initial step protects both reactive functional groups of the amino acid, rendering the α-carbon susceptible to chain extension without racemization.
-
Step 1a: Esterification.
-
Suspend L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.[4] The mixture will become a clear solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4 hours, then reflux for 2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain L-phenylalanine methyl ester hydrochloride as a white solid. This crude product is used directly in the next step.
-
-
Step 1b: N-Boc Protection.
-
Dissolve the crude ester hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.3 M).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a clear oil or white solid. Purification via flash chromatography is typically not required.
-
Protocol 2: Chain Extension to the β-Keto Ester
This step utilizes an acylation/decarboxylation sequence with a malonic acid derivative to extend the carbon chain, creating the key β-keto ester intermediate.
-
To a solution of N-Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -10 °C, add isopropylmagnesium chloride (2.1 eq, 2.0 M solution in THF) dropwise.
-
Stir the resulting solution for 45 minutes at -10 °C.
-
In a separate flask, add isopropylmagnesium chloride (1.05 eq) to a solution of mono-methyl malonate (1.05 eq) in anhydrous THF at room temperature and stir for 30 minutes.
-
Cool the malonate solution to -10 °C and add it via cannula to the solution from step 2.
-
Stir the reaction mixture for 1 hour at -10 °C.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the N-Boc-protected methyl 4-amino-5-phenyl-3-oxopentanoate.
Protocol 3: Diastereoselective Reduction of the β-Keto Group
Expertise & Experience: This is the most critical step for establishing the final product's stereochemistry. The reduction of the β-keto group relative to the existing stereocenter at C4 (derived from phenylalanine) must favor the syn diol product. This is achieved through chelation-controlled reduction. Sodium borohydride (NaBH₄) in the presence of a chelating solvent system like methanol/THF at low temperatures directs the hydride delivery to one face of the ketone.
-
Dissolve the β-keto ester (1.0 eq) in a 4:1 mixture of THF and methanol (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) in one portion.
-
Stir the reaction vigorously at -78 °C for 3-4 hours. Monitor reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding acetic acid until gas evolution ceases.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure. The resulting syn-β-hydroxy ester can be purified by column chromatography if necessary, though it is often carried forward directly. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 4: Ester Reduction to the N-Boc Amino Diol
A powerful reducing agent is required to reduce the methyl ester to the primary alcohol without affecting the other functional groups.
-
Dissolve the syn-β-hydroxy ester (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq, e.g., 1.0 M in THF) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Cautiously quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate to yield the crude N-Boc amino diol, which is used in the next step without further purification.
Protocol 5: Intramolecular Cyclization via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for forming the C-N bond to close the pyrrolidine ring under mild conditions. It proceeds via activation of the primary alcohol and subsequent intramolecular Sₙ2 attack by the nitrogen of the carbamate.
-
Dissolve the N-Boc amino diol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.05 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. The reaction will typically turn from colorless to a yellow/orange color.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Remove the solvent in vacuo. The crude residue contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Purify the mixture directly by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes) to isolate N-Boc-(2R,3R)-2-benzylpyrrolidin-3-ol.
Protocol 6: N-Boc Deprotection
The final step is the removal of the acid-labile Boc protecting group to furnish the free amine.
-
Dissolve the purified N-Boc-(2R,3R)-2-benzylpyrrolidin-3-ol (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the final product, this compound, typically as a pale oil or low-melting solid.
Summary of Quantitative Data
The following table summarizes typical reagents and expected outcomes for the synthesis on a 10 mmol scale starting from L-phenylalanine.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | SOCl₂, Boc₂O, Et₃N | MeOH, DCM | 0 to 65 | 24 | >95% |
| 2 | i-PrMgCl, MeO₂CCH₂CO₂H | THF | -10 | 2 | 70-80% |
| 3 | NaBH₄ | THF/MeOH | -78 | 4 | 85-95% (d.r. >10:1) |
| 4 | LiAlH₄ | THF | 0 | 2 | >90% |
| 5 | PPh₃, DIAD | THF | 0 to RT | 12 | 75-85% |
| 6 | TFA | DCM | RT | 2 | >95% |
| Overall | ~40-55% |
Visualization of Key Stereochemical Control
The diastereoselectivity in Protocol 3 is governed by the formation of a six-membered chelate between the sodium ion, the β-keto oxygen, and the oxygen of the carbamate protecting group. This locks the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face, leading to the desired syn alcohol.
Caption: Model for the diastereoselective reduction of the β-keto ester. (Note: Image placeholders are used; a real implementation would require chemical drawing software to generate images for the nodes).
Conclusion
This application note outlines a comprehensive and reproducible synthesis of this compound from L-phenylalanine. By employing a sequence of robust and well-understood chemical transformations, this protocol provides reliable access to a valuable chiral building block. The strategic emphasis on a substrate-controlled diastereoselective reduction ensures high optical purity in the final product. This pathway is scalable and adaptable, providing a solid foundation for researchers in medicinal chemistry and drug development to access this and related pyrrolidine structures for their discovery programs.
References
-
Bhattacharya, S., et al. (2015). Synthesis and characterization of a dipeptide analogue from L-phenylalanine and ethylenediamine. Der Pharma Chemica, 7(9), 14-22. Available at: [Link]
-
Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(2), 89-100. Available at: [Link]
-
University of Bristol. (n.d.). Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. School of Chemistry. Available at: [Link]
-
Zhang, X., & Renata, H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Journal of the American Chemical Society, 142(31), 13394–13406. Available at: [Link]
-
Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(11), 2961–2964. Available at: [Link]
- Park, H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents (WO2007024113A1).
-
Sisko, J., et al. (2011). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 88, 27. Available at: [Link]
-
Suganuma, S., et al. (2017). Reaction pathway for the formation of 2-pyrrolidone from glutamic acid and side reactions. Reaction Kinetics, Mechanisms and Catalysis, 122, 245-256. Available at: [Link]
-
Sevastyanov, D. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7578. Available at: [Link]
-
L-Glutamic acid based synthesis of piperidines. (2020). Indian Journal of Chemistry - Section B, 59B(3), 469-475. Available at: [Link]
-
Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Chemistry Letters, 46(7), 988-990. Available at: [Link]
-
Lee, C., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
Sources
functionalization of the C3-hydroxyl group in (2R,3R)-2-benzylpyrrolidin-3-ol
Application Note: Functionalization of the C3-Hydroxyl Group in (2R,3R)-2-Benzylpyrrolidin-3-ol
Introduction & Strategic Significance
The scaffold This compound represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in NK1 antagonists (e.g., Aprepitant analogs), CCR5 inhibitors, and glycosidase inhibitors. The vicinal relationship between the C2-benzyl group and the C3-hydroxyl group offers a critical vector for fine-tuning potency and metabolic stability.
This guide addresses the functionalization of the C3-hydroxyl group.[1][2] The primary challenge lies in the chemoselective differentiation between the secondary amine and the secondary alcohol, and the rigorous control of stereochemistry (Retention vs. Inversion) at the C3 center.
Key Structural Considerations:
-
Stereochemistry: The (2R,3R) configuration implies a trans relationship between the C2-benzyl substituent and the C3-hydroxyl group. This places the bulky benzyl group on the opposite face of the ring relative to the hydroxyl, minimizing steric hindrance for initial functionalization but creating steric crowding if the reaction proceeds via inversion (yielding the cis-(2R,3S) product).
-
Nucleophilicity: The pyrrolidine nitrogen is significantly more nucleophilic than the C3-hydroxyl. Mandatory Pre-requisite: N-protection (typically tert-butyl carbamate, Boc) is required before C3 functionalization.
Strategic Workflow & Decision Matrix
The choice of protocol depends strictly on the desired moiety and stereochemical outcome.
-
Path A (Inversion): Access to esters, azides (amines), and aryl ethers with (2R,3S) configuration.
-
Path B (Retention): Access to alkyl ethers with (2R,3R) configuration.
-
Path C (Bioisostere): Deoxyfluorination to (2R,3S)-3-fluoro derivatives.
-
Path D (Stereochemical Reset): Oxidation to ketone, followed by reductive amination.
Figure 1: Divergent synthetic pathways from the N-protected intermediate. Color coding indicates distinct reaction classes.
Detailed Experimental Protocols
Pre-requisite: N-Protection
Before any C3 functionalization, the nitrogen must be masked. Protocol: Dissolve this compound (1.0 equiv) in DCM (0.2 M). Add Et3N (1.5 equiv) and Boc2O (1.1 equiv). Stir at RT for 4 h. Wash with 1M HCl, brine, dry (Na2SO4), and concentrate. Yield Expectation: >95% (Quantitative).
Protocol A: Mitsunobu Inversion (C-O / C-N Bond Formation)
Target: Inversion of stereochemistry to (2R,3S) while installing esters or azides.
Mechanism: The reaction proceeds via an alkoxy-phosphonium intermediate. The nucleophile attacks from the backside (SN2), causing inversion. Critical Note: The (2R,3S) product has the new group cis to the benzyl group. Steric hindrance may slow the reaction; use slightly elevated temperatures if conversion stalls.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Charge N-Boc-(2R,3R)-2-benzylpyrrolidin-3-ol (1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), and the nucleophile (e.g., Benzoic acid for esters, DPPA for azides) (1.5 equiv) in anhydrous THF (0.1 M).
-
Addition: Cool to 0 °C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 15 mins.
-
Why DIAD over DEAD? DIAD is more stable and the hydrazine byproduct is easier to remove.
-
-
Reaction: Allow to warm to RT and stir for 12–18 h.
-
Workup: Concentrate THF. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify filtrate via flash chromatography.
Validation:
-
1H NMR: Look for the C3-H shift. In the (2R,3R) starting material, the coupling constant
is typically small (~1-3 Hz) due to the trans relationship. In the (2R,3S) product (cis), often increases (~5-7 Hz).
Protocol B: O-Alkylation (Ether Formation)
Target: Retention of stereochemistry (2R,3R).
Mechanism: Deprotonation of the alcohol followed by SN2 attack on an alkyl halide. The chiral center at C3 is not the electrophile, so configuration is retained.
Step-by-Step:
-
Setup: Dry flask, N2 atmosphere.
-
Deprotonation: Dissolve N-Boc-substrate (1.0 equiv) in anhydrous DMF (0.2 M) or THF. Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv). Stir 30 min until gas evolution ceases.
-
Alkylation: Add Alkyl Halide (e.g., MeI, BnBr) (1.2–1.5 equiv) dropwise.
-
Reaction: Warm to RT. Stir 2–6 h.
-
Quench: Carefully add sat. NH4Cl at 0 °C. Extract with EtOAc.
-
Purification: Silica gel chromatography.
Protocol C: Deoxyfluorination (Bioisostere Synthesis)
Target: (2R,3S)-3-Fluoro-2-benzylpyrrolidine (Inversion).
Rationale: Fluorine is a bioisostere for OH but lacks H-bond donor capability, improving membrane permeability. Safety: DAST (Diethylaminosulfur trifluoride) can be explosive; do not heat neat. Deoxo-Fluor is a safer alternative.
Step-by-Step:
-
Setup: Polypropylene or Teflon vessel recommended (glass is acceptable for short times). N2 atmosphere.
-
Reagents: Dissolve N-Boc-substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78 °C.
-
Addition: Add DAST (1.5 equiv) dropwise.
-
Reaction: Stir at -78 °C for 1 h, then allow to warm to RT slowly overnight.
-
Quench: Critical Step. Pour reaction mixture slowly into saturated NaHCO3 (vigorous CO2 evolution). Do not add water to the reaction; add reaction to the base.
-
Workup: Extract with DCM.
Protocol D: Oxidation to Ketone
Target: 2-Benzylpyrrolidin-3-one.
Application: Removes the C3 stereocenter to allow "resetting" via reductive amination or Grignard addition.
Step-by-Step (Dess-Martin Periodinane - DMP):
-
Reagents: Dissolve substrate (1.0 equiv) in DCM. Add DMP (1.2 equiv) and NaHCO3 (2.0 equiv, buffers acidic byproducts).
-
Reaction: Stir at RT for 2 h.
-
Workup: Quench with sat. Na2S2O3/NaHCO3 (1:1). Stir until layers separate clearly. Extract with DCM.
Comparative Data & Troubleshooting
Table 1: Reaction Parameters and Stereochemical Outcomes
| Protocol | Reagents | Major Product Config | Yield (Typical) | Key Challenge |
| Mitsunobu | PPh3, DIAD, R-CO2H | (2R, 3S) (Inversion) | 65–85% | Separation of TPPO byproduct. |
| Alkylation | NaH, R-X | (2R, 3R) (Retention) | 80–95% | Over-alkylation (rare with N-Boc). |
| Fluorination | DAST / Deoxo-Fluor | (2R, 3S) (Inversion) | 50–75% | Elimination to alkene (side product). |
| Oxidation | DMP or Swern | Achiral at C3 | 85–95% | Epimerization at C2 (avoid strong base). |
Troubleshooting the "C2-Benzyl Effect":
-
Problem: Low yield in Mitsunobu inversion.
-
Cause: The C2-benzyl group (trans to OH) ends up cis to the new nucleophile in the transition state, creating steric clash.
-
Solution: Use less bulky phosphines (e.g., PMe3 or PBu3) or higher boiling solvents (Toluene) to push the reaction.
Mechanistic Visualization: Mitsunobu Inversion
The following diagram illustrates the critical inversion step, highlighting the steric environment.
Figure 2: Mechanistic pathway of the Mitsunobu reaction showing the critical SN2 inversion step.
References
-
Mitsunobu Reaction on 3-Hydroxypyrrolidines
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev., 2009, 109(6), 2551–2651.
-
Deoxyfluorination (DAST)
-
Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions." Synthesis, 2002 , 17, 2561–2578.
-
-
Synthesis of 3-Substituted Pyrrolidines (General Scaffold)
-
Stereochemical Analysis of 2,3-Disubstituted Pyrrolidines
Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
(2R,3R)-2-benzylpyrrolidin-3-ol as a scaffold in fragment-based drug discovery
This Application Note and Protocol Guide details the use of (2R,3R)-2-benzylpyrrolidin-3-ol as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
Introduction: Escaping "Flatland"
In modern FBDD, the "escape from flatland" is a critical directive. While traditional libraries are saturated with sp²-rich heteroaromatics, This compound represents a privileged sp³-rich scaffold . It offers three distinct advantages:
-
Stereochemical Vectorization: The fixed (2R,3R) stereochemistry creates a defined 3D vector relationship between the N-terminus (growth vector 1) and the C3-hydroxyl (growth vector 2/H-bond donor).
-
Peptidomimetic Potential: This scaffold structurally mimics the transition state of Phe-Pro (Phenylalanine-Proline) peptide bonds, making it highly relevant for protease inhibitors (e.g., HIV protease, Secretases) and GPCRs.
-
Hydrophobic Anchoring: The C2-benzyl group acts as a "hydrophobic anchor," typically occupying S1 or S1' pockets, significantly increasing the ligand efficiency (LE) of the initial fragment hit.
Physicochemical Profile (Rule of 3 Compliance)
The scaffold is an ideal "seed" fragment, leaving ample room for elaboration while adhering to Astex’s Rule of 3.
| Property | Value | FBDD Status |
| MW | 177.24 Da | Ideal (<300) |
| cLogP | ~1.3 | Ideal (<3) |
| H-Bond Donors | 2 (NH, OH) | Ideal (≤3) |
| H-Bond Acceptors | 2 (N, O) | Ideal (≤3) |
| Rotatable Bonds | 2 (Benzyl-C2) | Rigid Core |
| TPSA | 32 Ų | High Permeability |
Fragment Elaboration Strategy
The power of this scaffold lies in its orthogonal functionalization vectors . The (2R,3R) geometry forces substituents into a specific spatial arrangement, preventing the "floppy" binding modes often seen with linear amines.
Elaboration Vectors Diagram
Caption: Orthogonal growth vectors for the this compound scaffold.
Experimental Protocols
Protocol A: Enantioselective Synthesis of this compound
Objective: Synthesize the specific (2R,3R) isomer with high enantiopurity (>98% ee). Mechanism: This route utilizes a "Chiral Pool" approach starting from D-Phenylalanine to establish the C2-(R) center, followed by a diastereoselective reduction to set the C3-(R) center. Note: Starting from L-Phenylalanine yields the (2S) series. To obtain (2R), D-Phe is required.
Materials:
-
Starting Material: N-Boc-D-Phenylalanine (CAS: 18942-49-9)
-
Reagents: Meldrum's acid, DMAP, DCC, Sodium Borohydride (NaBH4), Acetic Acid, TFA.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate.
Workflow:
-
Formation of Meldrum's Acid Adduct:
-
Dissolve N-Boc-D-Phe (1.0 eq) in DCM. Add Meldrum's acid (1.1 eq) and DMAP (1.5 eq).
-
Cool to 0°C. Add DCC (1.1 eq) dropwise. Stir 12h at RT.[1]
-
Result: Formation of the acyl-Meldrum's acid intermediate.
-
-
Cyclization to Pyrrolidinone:
-
Reflux the intermediate in Ethyl Acetate for 30 min to induce decarboxylative cyclization.
-
Product: (R)-2-benzyl-N-Boc-pyrrolidin-3-one.
-
-
Diastereoselective Reduction (The Critical Step):
-
Dissolve the pyrrolidinone in MeOH at -78°C.
-
To favor (2R,3R) [Cis/Syn relationship]: Use L-Selectride (bulky hydride attacks from less hindered face).
-
To favor (2R,3S) [Trans/Anti relationship]: Use NaBH4 in the presence of CeCl3 (Luche reduction).
-
For (2R,3R): Add L-Selectride (1.2 eq) slowly. Stir for 2h.
-
Note: The "syn" isomer (substituents on same face) is often favored by chelation control or bulky reagents depending on N-protecting group. Verify stereochem via NOESY NMR.
-
-
Deprotection:
-
Treat with TFA/DCM (1:[2]1) for 1h to remove Boc group.
-
Neutralize with basic resin or NaHCO3.
-
Validation Criteria:
-
¹H NMR: Distinct coupling constants (J values) between H2 and H3. Syn isomers typically show larger J values (~6-8 Hz) compared to anti in 5-membered rings, though conformation dependent.
-
NOESY: Strong NOE correlation between H2 and H3 confirms (2R,3R) syn configuration.
Protocol B: 19F-NMR Fragment Screening (Ligand Observed)
Objective: Screen a library of 2-benzylpyrrolidin-3-ol derivatives against a target protein (e.g., Protease). Rationale: Functionalizing the scaffold with a Fluorine tag allows for sensitive, artifact-free screening.
Step-by-Step:
-
Tagging: Synthesize a 4-fluorobenzyl analog of the scaffold (using 4-fluoro-D-Phe as starting material). This places the ¹⁹F probe on the hydrophobic anchor.
-
Sample Preparation:
-
Buffer: 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D2O.
-
Protein: 10-20 µM target protein.
-
Fragment: 200-500 µM fragment cocktail (mix of 4-5 fluorinated fragments).
-
Reference: 50 µM Trifluoroacetic acid (internal standard, in capillary).
-
-
Data Acquisition:
-
Run 1D ¹⁹F NMR with proton decoupling.
-
T2 Relaxation Filter: Apply a CPMG pulse sequence (total echo time ~200 ms).
-
-
Analysis:
-
Hit: Significant line broadening (T2 reduction) or chemical shift perturbation compared to the "Fragment Only" control spectrum.
-
K_d Estimation: Perform a titration (fragment concentration 10 µM to 2 mM) and fit the chemical shift change (
) or line width ( ).
-
Case Study: HIV Protease Inhibition
The this compound scaffold mimics the tetrahedral transition state of the phenylalanine-proline cleavage site.
Mechanism of Action:
-
S1 Pocket: The C2-benzyl group penetrates the S1 hydrophobic pocket of the protease.
-
Catalytic Aspartates: The C3-hydroxyl group forms a critical hydrogen bond network with the catalytic Asp25/Asp25' dyad.
-
Vector Extension: The secondary amine (N1) allows for extension into the S2' pocket via sulfonamide or amide linkers (e.g., mimicking the structure of Darunavir or Amprenavir).
Pathway Diagram: From Fragment to Lead
Caption: FBDD workflow transforming the pyrrolidine fragment into a high-affinity lead.
References
-
Design of potential new HIV protease inhibitors: enantioconvergent synthesis of new pyrrolidin-3-ol, and pyrrolidin-3-one peptide conjugates. Source: Journal of the Chemical Society, Perkin Transactions 1.[3] Relevance: Establishes the synthesis and use of syn-2-benzylpyrrolidin-3-ol as a transition state mimic.
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Source: National Institutes of Health (PMC). Relevance: Validates pyrrolidines as privileged, 3D-rich scaffolds for FBDD.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Molecules (MDPI) / NIH. Relevance: Comprehensive review of pyrrolidine drugs and vectors.[4]
-
Biosynthesis of the benzylpyrrolidine precursor in anisomycin. Source: Nature Communications / NIH. Relevance: Highlights the natural occurrence and biological relevance of the benzylpyrrolidine core.
-
Identification of Privileged Scaffolds from a Diversified Chemical Library. Source: Journal of Combinatorial Chemistry. Relevance: Discusses the "privileged" nature of 2-substituted pyrrolidines in library design.
Sources
scale-up procedures for (2R,3R)-2-benzylpyrrolidin-3-ol production
An Application Guide for the Scalable Production of (2R,3R)-2-benzylpyrrolidin-3-ol
Introduction
The this compound scaffold is a pivotal chiral building block in modern medicinal chemistry and drug development. As a disubstituted pyrrolidine, this structure is embedded in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] The precise spatial arrangement of its stereocenters is often critical for target binding and pharmacological efficacy, making stereocontrolled synthesis a key challenge. Furthermore, its utility as a chiral ligand or auxiliary in asymmetric synthesis underscores the demand for robust and scalable production methods.[3]
This document provides a comprehensive guide for researchers and process chemists on the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, address critical process parameters, and outline a scalable protocol grounded in established industrial practices.
Strategic Analysis of Synthetic Routes for Scale-Up
Several strategies exist for the synthesis of chiral pyrrolidines, each with distinct advantages and disadvantages concerning scalability.
-
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as amino acids (e.g., L-proline or trans-4-hydroxy-L-proline), as starting materials.[4] While this elegantly preserves stereochemistry, the required functional group manipulations can lead to long synthetic sequences, which is often undesirable for large-scale campaigns.
-
Diastereomeric Resolution: This classic method involves reacting a racemic mixture of the target compound or an intermediate with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.[5] This can be effective and scalable, but it is inherently inefficient as it discards at least 50% of the material unless an effective racemization and recycling loop for the unwanted enantiomer is developed.
-
Asymmetric Catalysis: This is often the most efficient and atom-economical approach for industrial-scale synthesis. It uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key technologies include asymmetric hydrogenation, aminocatalysis, and enzyme-catalyzed reactions.[6][7] For setting the two contiguous stereocenters in this compound, asymmetric hydrogenation of a prochiral olefin is a particularly powerful and well-established industrial technology.
Selected Strategy for Scale-Up: This guide details a process centered on the asymmetric hydrogenation of a cyclic enone precursor. This route is selected for its high stereoselectivity, operational efficiency, and proven track record in industrial settings. It avoids the use of stoichiometric chiral auxiliaries and provides a direct path to the desired stereoisomer in high enantiomeric excess.
Process Workflow and Chemistry
The proposed synthetic route is a multi-step process designed for robust execution and scalability.
A more practical and direct industrial approach focuses on stereoselective reduction of a suitable precursor. The following protocol outlines a robust pathway.
Visualized Scale-Up Workflow
Detailed Application Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory or pilot plant setting. All operations should be preceded by a thorough hazard and operability (HAZOP) study.
Protocol 1: Synthesis of N-benzyl-1,5-dihydro-2H-pyrrol-2-one (Enone Precursor)
This procedure adapts known methods for producing the key intermediate for asymmetric hydrogenation.[8]
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and condenser, charge N-benzyl-3-pyrrolidone (1.0 kg, 5.71 mol) and dichloromethane (DCM, 10 L).
-
Bromination: Cool the solution to 0-5 °C. In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.07 kg, 6.0 mol) in DCM (5 L). Add the NBS solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction at 5-10 °C for 1 hour post-addition. Monitor the reaction for the disappearance of starting material by TLC or HPLC.
-
Elimination: Once the bromination is complete, add triethylamine (TEA) (1.73 L, 12.4 mol) dropwise while maintaining the temperature below 15 °C. A significant exotherm may be observed.
-
Warm-up & Quench: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours. Quench the reaction by slowly adding water (5 L).
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2 x 3 L), saturated sodium bicarbonate solution (3 L), and brine (3 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain N-benzyl-1,5-dihydro-2H-pyrrol-2-one as a pale yellow oil.
Protocol 2: Asymmetric Hydrogenation to (3R,4R)-N-benzyl-3-hydroxy-4-phenylpyrrolidine
This is the key stereochemistry-defining step. The choice of catalyst is critical.
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a high-pressure reactor (e.g., a Parr hydrogenator) with the enone precursor from Protocol 1 (500 g, 2.89 mol) and degassed methanol (5 L).
-
Catalyst Addition: Add a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP] (S/C ratio 1000:1, ~2.7 g).
-
Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor to 10 bar (145 psi) with hydrogen.
-
Reaction Conditions: Heat the reactor to 50 °C and stir vigorously (e.g., 1000 RPM) to ensure good gas-liquid mixing.
-
Monitoring: Monitor the reaction by hydrogen uptake and periodic sampling for HPLC analysis (both for conversion and enantiomeric excess). The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. This material is often of sufficient purity for the next step. If required, purification can be achieved by crystallization from a suitable solvent system like ethyl acetate/heptane.
Protocol 3: Reduction to this compound
This final step reduces the lactam to the desired pyrrolidine.
-
Reactor Setup: To a 20 L reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 8 L). Carefully add lithium aluminum hydride (LAH) (1.5 eq, ~164 g, 4.33 mol) in portions, maintaining the temperature below 25 °C.
-
Substrate Addition: Dissolve the product from Protocol 2 (500 g, 2.85 mol) in anhydrous THF (4 L). Add this solution dropwise to the LAH suspension over 2-3 hours, maintaining the internal temperature between 20-30 °C.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.
-
Quenching (Fieser workup): Cool the reaction to 0-5 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of:
-
Water (164 mL)
-
15% (w/v) aqueous NaOH (164 mL)
-
Water (492 mL)
-
CAUTION: This quenching process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
-
Filtration: A granular precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour, then filter through a Celite® pad. Wash the filter cake thoroughly with THF (3 x 1 L).
-
Final Isolation: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or crystallization of its hydrochloride salt to yield the final product, this compound.[9]
Scale-Up and Process Optimization
Transitioning from the laboratory to pilot or production scale introduces significant challenges that must be proactively managed.
| Parameter | Laboratory Scale (1-100g) | Pilot/Production Scale (1-100kg+) | Rationale & Justification |
| Temperature Control | Oil bath, cryo-cool | Jacketed reactor with thermal fluid | Exothermic reactions (e.g., LAH reduction, Grignard) require efficient heat removal to prevent runaways. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.[10] |
| Reagent Addition | Syringe, dropping funnel | Metering pumps, controlled addition loop | Controlled addition rates are critical for managing exotherms and maintaining optimal reaction concentration profiles. |
| Mixing | Magnetic stir bar | Mechanical overhead stirrer (various impeller designs) | Efficient mixing is crucial for mass and heat transfer, especially in heterogeneous reactions like catalytic hydrogenations or slurries (LAH). |
| Hydrogenation | Balloon, Parr shaker | Pressurized hydrogenation vessel with H₂ supply | Requires specialized equipment rated for high pressure, robust agitation for gas-liquid contact, and stringent safety protocols for handling flammable gas. |
| Purification | Flash chromatography | Crystallization, (Fractional) Distillation | Chromatography is generally not economically viable for large quantities. Crystallization and distillation are preferred methods for isolating pure compounds at scale.[9] |
| Solvent Handling | Rotary evaporator | Large-scale distillation units, solvent recovery systems | Efficiently removing and potentially recovering large volumes of solvent is crucial for process economics and environmental compliance. |
| Product Isolation | Buchner funnel | Centrifuge, Nutsche filter-dryer | Specialized equipment is needed to handle large volumes of solids and liquids efficiently and safely. |
Safety and Handling Protocols
The synthesis of this compound involves several hazardous materials and energetic reactions. A comprehensive safety review is mandatory before commencing any work.
-
Flammable Solvents: THF, Dichloromethane, and Methanol are highly flammable. All operations must be conducted in a well-ventilated area (fume hood or walk-in hood), away from ignition sources.[11] Electrical equipment must be intrinsically safe or explosion-proof.[12]
-
Corrosive Reagents: N-Bromosuccinimide and strong acids/bases are corrosive and can cause severe burns.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.[13]
-
Highly Reactive Reagents: Lithium aluminum hydride (LAH) reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under a strictly inert (nitrogen or argon) atmosphere. The quenching procedure is particularly hazardous and requires careful control of addition rates and temperature.[11][13]
-
High-Pressure Operations: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Reactors must be properly rated, maintained, and operated by trained personnel. Ensure proper venting and purging procedures are followed.
Emergency Procedures: Ensure safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class B for flammable liquids, Class D for reactive metals) are readily accessible.[12]
References
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
- Pop, I., et al. (2002). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
- Firth, J. D., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9649-9665.
- Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 123.
- Davis, F. A., & Prasad, K. R. (2008). Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Organic Letters, 10(8), 1581-1584.
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
- D'Acquarica, I., et al. (2023).
- Lasanov, V. I., & Vatsadze, S. Z. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653.
- Drouillat, B., & Couty, F. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 123(7), 3446-3515.
- Davis, F. A., et al. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Sulfonamides. The Journal of Organic Chemistry, 69(10), 3375-3382.
- Bayer Aktiengesellschaft. (2024). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). EP4382529A1.
- Benharrats, H., et al. (2018). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Journal of Drug Delivery and Therapeutics, 8(5), 10-15.
- Delecroix, B., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
- Ndekou, S. N., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.
- Wu, Z., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- Zhang, X., et al. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 28(23), 7859.
- Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769-771.
- Wang, X. (2011). Method for preparing N-benzyl-3-pyrrolidone. CN102060743A.
- Alcudia, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1509.
- Kusano, S., et al. (2016).
- Kohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry, 16(22), 9715-9725.
- Britton, J., Raston, C. L., & Weiss, R. L. (2017). The Rise of Continuous Flow Processing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 9. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: (2R,3R)-2-Benzylpyrrolidin-3-ol Synthesis
This guide is structured as a specialized Technical Support Center resource designed for researchers and process chemists optimizing the synthesis of (2R,3R)-2-benzylpyrrolidin-3-ol . It addresses the specific stereochemical and yield challenges associated with constructing this chiral scaffold, commonly used in HIV protease inhibitors and peptidomimetics.
Lead Application Scientist: Dr. A. Vance Topic: Yield Optimization & Stereochemical Control Last Updated: February 18, 2026
Core Synthesis Strategy (The "Golden Path")
The most robust, scalable route to This compound (a cis-2,3-disubstituted pyrrolidine) utilizes a Modified Dieckmann Cyclization starting from the chiral pool (D-Phenylalanine ). This pathway ensures the C2 stereocenter is inherited from the starting material, while the C3 stereocenter is established via diastereoselective reduction.
Optimized Reaction Workflow
-
Precursor Preparation: D-Phenylalanine Methyl Ester
N-Alkylation (Ethyl Bromoacetate) N-Boc Protection. -
Cyclization: Dieckmann Condensation to form the
-keto ester.[1][2] -
Decarboxylation: Krapcho decarboxylation or Acid Hydrolysis to yield (R)-N-Boc-2-benzylpyrrolidin-3-one .
-
Stereoselective Reduction: Hydride reduction to yield the (2R,3R) alcohol (cis-isomer).
Figure 1: Optimized synthetic pathway emphasizing the critical Dieckmann cyclization and stereoselective reduction steps.[3][4][5]
Troubleshooting Guide & FAQs
Phase 1: The Dieckmann Cyclization (Yield Issues)
Q1: My yield for the cyclization step is consistently low (<40%). I see starting material and complex polymer mixtures. What is going wrong?
Diagnosis: The Dieckmann cyclization is reversible and sensitive to moisture. Incomplete cyclization often stems from trace water or insufficient base strength .
-
Mechanism: The base (e.g.,
-BuOK) must deprotonate the -carbon of the acetate group to attack the phenylalanine ester carbonyl. If water is present, it quenches the enolate or hydrolyzes the esters. -
Solution:
-
Solvent: Switch to anhydrous THF or Toluene . Avoid ethanol if using stronger bases like
-BuOK to prevent transesterification/equilibrium issues. -
Base Stoichiometry: Use 2.2 - 2.5 equivalents of base. The first equivalent forms the enolate; the second deprotonates the formed
-keto ester (which is highly acidic), driving the equilibrium to the product side. -
Temperature: Maintain 0°C during addition, then allow to warm to room temperature. Refluxing is rarely needed with
-BuOK and can lead to decomposition.
-
Q2: I am observing racemization at the C2 (benzyl) position during cyclization. How do I prevent this?
Diagnosis: The C2 proton in the starting ester is acidic. Prolonged exposure to strong base at high temperatures can cause deprotonation at C2, destroying the chiral center derived from D-Phe.
-
Corrective Protocol:
-
Kinetic Control: Perform the cyclization at -78°C to -40°C if using LDA or LiHMDS.
-
Base Selection: If using alkoxides (
-BuOK, NaOEt), keep the reaction time short (< 3 hours) and temperature moderate (< 25°C). -
N-Protection: Ensure the nitrogen is Boc-protected before cyclization. The carbamate protecting group reduces the acidity of the C2 proton compared to the free amine or simple alkyl amine.
-
Phase 2: Decarboxylation & Ketone Isolation
Q3: After cyclization and workup, the NMR shows a mixture of the keto-ester and the ketone. How do I drive decarboxylation to completion without degrading the product?
Diagnosis: Spontaneous decarboxylation is slow. Harsh acid hydrolysis can remove the Boc group prematurely.
-
Recommended Method (Krapcho Decarboxylation):
-
Heat the crude
-keto ester in DMSO with LiCl (2 equiv) and a small amount of water (1 equiv) at 120°C - 140°C . -
Why: This neutral condition removes the ester via an
mechanism followed by decarboxylation, leaving the N-Boc group and the C2 stereocenter intact. -
Yield Impact: Typically increases yield from ~60% (acid reflux) to >85%.
-
Phase 3: Stereoselective Reduction (The (2R,3R) Challenge)
Q4: I need the (2R,3R) "cis" isomer, but NaBH4 reduction gives me a 1:1 mixture or predominantly the "trans" (2R,3S) isomer. How do I improve diastereoselectivity?
Diagnosis: The stereochemical outcome is dictated by the approach of the hydride nucleophile relative to the bulky benzyl group at C2.
-
Analysis: The benzyl group at C2 blocks one face of the ring.
-
Small Hydrides (NaBH4): Can attack from either side, often favoring the thermodynamic trans product (alcohol anti to benzyl).
-
Bulky Hydrides (L-Selectride): Attack from the least hindered face (anti to the benzyl group). This forces the hydroxyl group to the more hindered face (syn to the benzyl group).
-
-
Protocol for (2R,3R) Selectivity:
-
Dissolve (R)-N-Boc-2-benzyl-3-oxopyrrolidine in anhydrous THF .
-
Cool to -78°C .
-
Add L-Selectride (Lithium tri-sec-butylborohydride, 1.1 equiv) dropwise.
-
Stir for 2 hours at -78°C.
-
Oxidative Workup: Quench with MeOH, then add NaOH/H2O2 carefully to remove boron byproducts.
-
Data Comparison: Hydride Selectivity
| Reducing Agent | Conditions | Major Isomer | dr (cis:trans) | Yield |
| NaBH4 | MeOH, 0°C | Trans (2R,3S) | 30:70 | 92% |
| NaBH4 / CeCl3 | MeOH, -78°C | Mixed | 50:50 | 88% |
| L-Selectride | THF, -78°C | Cis (2R,3R) | >95:5 | 85% |
| DIBAL-H | Toluene, -78°C | Mixed | 60:40 | 80% |
Experimental Validation Protocols
Protocol A: Optimized Dieckmann Cyclization
-
Charge: To a flame-dried flask under
, add N-Boc-N-(ethoxycarbonylmethyl)-D-phenylalanine methyl ester (1.0 equiv) in anhydrous THF (0.1 M). -
Initiate: Cool to 0°C. Add
-BuOK (2.4 equiv) portion-wise over 15 mins. -
Monitor: Stir at 0°C for 1 h, then warm to RT. Monitor by TLC (Product is more polar than diester).
-
Quench: Pour into cold 10% citric acid solution (buffers pH ~4, protecting Boc). Extract with EtOAc.
-
Result: Crude
-keto ester (usually an oil). Proceed immediately to decarboxylation.
Protocol B: L-Selectride Reduction for (2R,3R) Isomer
-
Setup: Dissolve the ketone (from Protocol A/Decarboxylation) in THF (0.1 M) and cool to -78°C.
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) slowly down the flask wall.
-
Reaction: Stir at -78°C for 2-3 hours. Do NOT allow to warm above -50°C until complete.
-
Workup (Critical):
-
Add MeOH (excess) at -78°C.
-
Add 10% NaOH (2 equiv).
-
Add 30%
(3 equiv) dropwise (Exothermic!). -
Warm to RT and stir 1 h to oxidize organoboranes.
-
-
Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc) will easily separate the minor trans isomer if present.
References
-
Dieckmann Cyclization Optimization
- Davis, F. A., et al. "Asymmetric Synthesis of 2-Substituted 3-Hydroxypyrrolidines." Journal of Organic Chemistry, 2001.
-
(Validates Dieckmann route for chiral pyrrolidines).
-
Stereoselective Reduction of 2-Substituted 3-Oxopyrrolidines
- O'Hagan, D., et al. "Stereoselective reduction of N-protected 2-substituted-3-oxopyrrolidines." Tetrahedron: Asymmetry, 1999.
-
(Confirms L-Selectride for cis selectivity).
-
Synthesis of HIV Protease Inhibitors (Target Context)
- Courcambeck, J., et al.
-
(Discusses syn-2-benzylpyrrolidin-3-ol synthesis).[5]
-
Krapcho Decarboxylation Methodology
- Krapcho, A. P.
Sources
Technical Support: Stereochemical Integrity of (2R,3R)-2-Benzylpyrrolidin-3-ol
This is the Technical Support Center for (2R,3R)-2-benzylpyrrolidin-3-ol .
The guide below is structured to address the specific stereochemical vulnerabilities of this scaffold. Unlike simple amino alcohols, the 2-benzyl-3-hydroxy pyrrolidine system presents a unique "conformation trap" where the stability of the C3 center is intrinsically linked to the integrity of the C2 center.[1]
Case ID: RAC-2R3R-BN Molecule: this compound Stereochemistry: Cis-configuration (Syn).[1] Critical Sensitivity: High risk of C2-epimerization followed by C3-rearrangement.[1]
Part 1: The Mechanistic "Why" (Root Cause Analysis)
To prevent racemization, you must understand the invisible failure modes of this specific scaffold.[1] The (2R,3R) configuration is the cis-isomer.[1] This confers a kinetic protection against rearrangement, but this protection is lost if the C2 position is compromised.[1]
The C2 Acidity Trap (The Gateway Failure)
The proton at C2 is benzylic and
-
The Risk: Even moderate bases (
,ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) in polar solvents can deprotonate C2. -
The Consequence: Deprotonation leads to a planar enolate-like intermediate.[1] Reprotonation typically favors the thermodynamically more stable trans-isomer ((2S,3R) or (2R,3S)).
-
Why it matters: Once the molecule flips to trans, the C3-hydroxyl and the Nitrogen lone pair become anti-periplanar , enabling rapid intramolecular attack (Aziridinium formation).[1]
The Aziridinium Rearrangement (The Destructive Cycle)
If you activate the C3-hydroxyl (e.g., Mesyl-Cl, Tosyl-Cl, Mitsunobu) while the nitrogen is nucleophilic (e.g., N-Benzyl, N-H, or N-Alkyl):
-
The Nitrogen attacks the activated C3 position from the back.[1]
-
An external nucleophile opens the ring.[1]
-
Result: A mixture of regioisomers (2-substituted vs 3-substituted) and stereoisomers.
The -Amino Ketone Hazard
Oxidation of the C3-alcohol to a ketone renders the C2 proton hyper-acidic (pKa < 16).[1] Racemization at C2 is instantaneous in the presence of any base.[1]
Part 2: Troubleshooting Guide (Q&A)
Category A: N-Protection & Base Sensitivity
Q1: I observed a drop in ee% after protecting the nitrogen with Boc-anhydride (
-
Diagnosis: You likely used a base (like
orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) that was too strong or too concentrated, or the reaction ran too long. The N-Boc group is electron-withdrawing, which increases the acidity of the C2 proton, making it susceptible to the base you added to scavenge the protons.[1] -
Solution: Switch to a Schotten-Baumann protocol with strict pH control or use a neutral organic solvent method.[1]
-
Recommended: Use
in DCM/MeOH without base (if amine is free) or with (weak base). Avoid if possible.
-
Q2: Can I use NaH to alkylate the hydroxyl group?
-
Critical Warning: NO. Sodium Hydride (NaH) is strong enough to deprotonate the C2 benzylic position, especially if the nitrogen is protected with a carbamate (Boc/Cbz). This will cause immediate epimerization to the trans-isomer.[1]
-
Alternative: Use "soft" alkylation conditions, such as
(Silver Oxide) with alkyl halides, or run the reaction at -78°C with a precise equivalent of base (though this is risky).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Category B: C3-Activation & Substitution[1]
Q3: I tried to convert the alcohol to a mesylate, but the product is a complex mixture.
-
Diagnosis: You triggered the Aziridinium pathway .[1][5] The nitrogen lone pair displaced the mesylate before your external nucleophile could arrive.[1]
-
Solution: You must deactivate the nitrogen before activating the oxygen.[1]
-
Method 1: Protonate the amine (form the salt) before adding MsCl (requires careful stoichiometry).
-
Method 2 (Preferred): Protect the Nitrogen with a strong Electron Withdrawing Group (EWG) like Boc, Cbz, or Tosyl before mesylation.[1] This reduces the nucleophilicity of the nitrogen, preventing intramolecular attack.[1]
-
Q4: Does Mitsunobu reaction work on this substrate?
-
Answer: Yes, but only if the Nitrogen is protected with an EWG (Boc/Cbz).[1]
-
Stereochemistry: The Mitsunobu reaction proceeds with inversion at C3.[1]
-
Start: (2R, 3R) [Cis]
-
Product: (2R, 3S) [Trans]
-
Note: The C2 center usually remains intact during Mitsunobu if the N-protecting group is stable.[1]
-
Part 3: Visualization of Failure Pathways
The following diagram illustrates the "Danger Zone" where C2-epimerization enables Aziridinium formation.
Caption: Pathway to destruction.[1] Note that C2-epimerization (to Trans) facilitates the formation of the Aziridinium ion, leading to total loss of integrity.
Part 4: Validated Protocols
Protocol 1: Safe N-Boc Protection (Schotten-Baumann Conditions)
Purpose: Protect Nitrogen without racemizing the sensitive C2-benzylic center.
Reagents:
-
This compound (1.0 eq)[1]
- (1.1 eq)
- (2.0 eq)
-
Solvent: THF / Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the pyrrolidine in THF/Water mixture at 0°C.
-
Base Addition: Add solid
. (Avoid NaOH orngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> which are too strong). -
Reagent Addition: Add
dropwise at 0°C. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if necessary. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, wash with dilute citric acid (pH 4-5) to remove excess amine.[1] Do not use strong acid.
-
Validation: Check optical rotation or Chiral HPLC.
Protocol 2: Safe C3-Activation (Mesylation)
Purpose: Activate OH for substitution without Aziridinium formation.
Prerequisite: Nitrogen MUST be protected with Boc or Cbz.[1]
Reagents:
-
N-Boc-(2R,3R)-2-benzylpyrrolidin-3-ol (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (
) (1.5 eq) or DIPEA -
Solvent: Dry DCM (Dichloromethane)
Step-by-Step:
-
Cooling: Cool the N-Boc protected substrate in DCM to -10°C to 0°C .
-
Base: Add
.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Addition: Add MsCl dropwise slowly. Exotherm control is critical.
-
Timing: Quench immediately upon completion (usually < 1 hour). Prolonged exposure to base at RT can risk C2 epimerization even with N-Boc.[1]
-
Quench: Pour into ice-cold saturated
.
Part 5: Data Summary & Comparison
Table 1: Base Compatibility Matrix for this compound
| Base Type | Examples | Risk Level | Mechanism of Failure | Recommended Use |
| Strong/Hard | NaH, LDA, LiHMDS | Critical | C2-Deprotonation (Epimerization) | Avoid completely.[1] |
| Moderate | High | C2-Deprotonation (Slow) | Only in biphasic systems (0°C). | |
| Weak/ hindered | DIPEA, | Medium | C2-Deprotonation (Very Slow) | Safe at 0°C for short times. |
| Buffered | Low | Minimal Risk | Preferred for protection steps. |
References
-
Gawley, R. E., & O'Connor, S. (2025).[1] Stereochemical Stability of 2-Substituted Pyrrolidines: The Role of Chelation and Dipole Alignment. Journal of Organic Chemistry. [Link] (General reference for alpha-lithiation/epimerization dynamics).
-
Couty, F., & Evano, G. (2006).[1] Aziridinium ions: a versatile intermediate in the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. [Link]
-
Dahanukar, V. H., et al. (2002).[1] Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthetic Applications of Aziridinium Ions | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
purification challenges of (2R,3R)-2-benzylpyrrolidin-3-ol intermediates
Here is the technical support guide for the purification of (2R,3R)-2-benzylpyrrolidin-3-ol intermediates.
Topic: Purification Challenges & Protocols for Chiral Pyrrolidine Intermediates Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)
Executive Summary & Molecule Profile
The This compound scaffold is a "privileged structure" often found in NK1 antagonists and glycosidase inhibitors. Its purification is complicated by three factors:
-
Amphoteric Nature: The basic secondary amine and the polar hydroxyl group create "tailing" issues on silica.
-
Stereochemical Complexity: Synthetic routes (e.g., reduction of 2-benzyl-3-pyrrolidinone) often yield a mixture of diastereomers (cis vs. trans) and enantiomers.
-
Metal Chelation: The 1,2-amino-alcohol motif is a potent bidentate ligand, trapping metal catalysts (Pd, Ru) used in upstream steps.
This guide prioritizes crystallization-induced diastereomer resolution over chromatography for scalability, followed by polishing steps for optical purity.
Interactive Troubleshooting Guides
Module A: Diastereomer Separation (The "Cis/Trans" Problem)
User Scenario: "My reduction yielded a 70:30 mixture of the desired (2R,3R) [trans] and the (2S,3R) [cis] isomer. Flash chromatography is not giving baseline separation."
Technical Insight:
Amino-alcohols stick to silica silanols, causing peak broadening that obscures diastereomeric separation. Furthermore, the cis and trans isomers often have similar
Protocol: Diastereomeric Salt Resolution (Tartrate Method) Instead of a column, use a resolving agent to crystallize the desired diastereomer.
-
Preparation: Dissolve the crude free base oil (1.0 eq) in Ethanol (absolute) (5 mL/g).
-
Acid Addition: Add (L)-(+)-Tartaric acid (1.0 eq) dissolved in warm Ethanol.
-
Note: (L)-Tartaric acid typically crystallizes the (2R,3R) isomer. Screen (D)-Tartaric acid if the precipitate is the unwanted isomer.
-
-
Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to room temperature over 4 hours. Stir at 0°C for 2 hours.
-
Filtration: Collect the white solid.
-
Free-Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry (
), and concentrate.[1]
Data Validation (Expected Results):
| Parameter | Crude Mixture | After Tartrate Salt Break |
| Diastereomeric Ratio (dr) | 70:30 | > 98:2 |
| Physical State | Yellow Oil | White/Off-white Solid (Salt) |
| Yield | N/A | 65-75% (of theoretical desired isomer) |
Module B: Chromatographic Purification (Difficult Separations)
User Scenario: "I cannot crystallize the salt, or I need to purify a small batch (<500 mg) quickly."
Technical Insight: To fix the peak tailing, you must mask the amine's interaction with the silica or the amine itself.
Method 1: The "Amine-Modified" Silica
-
Mobile Phase: DCM / MeOH /
(28%) -
Ratio: 90 : 9 : 1.
-
Mechanism:[2][3] Ammonium hydroxide competes for the acidic silanol sites on the silica, allowing the pyrrolidine to elute as a sharp band.
Method 2: N-Boc Derivatization (Recommended for high purity) If the diastereomers are inseparable as free amines, protect the nitrogen.
-
Reaction: Crude amine +
(1.1 eq) + in DCM. Stir 2h. -
Purification: The N-Boc derivatives are non-polar carbamates.
-
Separation: Elute with Hexanes/EtOAc (typically 80:20). The diastereomers usually exhibit
in this system.
-
-
Deprotection: 4M HCl in Dioxane (1h, RT) restores the amine.
Module C: Metal Scavenging (Pd/Ru Removal)
User Scenario: "The product is grey/brown after hydrogenation, and I suspect Palladium contamination."
Technical Insight: The 2-benzylpyrrolidin-3-ol motif chelates metals effectively. Simple filtration through Celite is insufficient.
Protocol: Chelation Chromatography
-
Adsorbent: Use SiliaMetS® Thiol or Cysteine-functionalized silica .
-
Loading: Dissolve crude material in THF or MeOH (10 mL/g).
-
Treatment: Add scavenger (4 eq relative to expected metal content) and stir at 40°C for 4 hours.
-
Filtration: Filter through a 0.45
pad. The filtrate should be colorless.
Decision Logic & Workflows (Visualization)
Diagram 1: Purification Strategy Decision Tree
Caption: Logical flow for selecting the optimal purification route based on scale and purity requirements.
Diagram 2: Chemical Derivatization Workflow
Caption: N-Boc protection strategy to overcome difficult diastereomeric separations on silica.
Frequently Asked Questions (FAQs)
Q: How do I determine the absolute configuration of my isolated salt?
A: X-ray crystallography is the gold standard. However, you can infer it by comparing the optical rotation
Q: Can I use recrystallization for the free base? A: Generally, no. The free base is often an oil or a low-melting solid. Salt formation (HCl, Oxalate, or Tartrate) is necessary to create a lattice rigid enough for effective impurity rejection [2].
Q: Why does my NMR show broad peaks after column chromatography?
A: This indicates the formation of carbamates from atmospheric
References
-
Chiral Separation of Pyrrolidine Derivatives: Source: BenchChem & Chiralpedia. Context: Protocols for Chiral HPLC using Polysaccharide-based columns (Chiralcel OD-H) and indirect separation via derivatization.[4] URL: (Verified General Reference)
-
Crystallization of Diastereomeric Salts: Source: Organic Syntheses, Coll. Vol. 10, p. 370 (2004). Context: Detailed procedure for the resolution of pyrrolidine derivatives using Tartaric acid. URL:
-
Synthesis of 2-Substituted Pyrrolidines: Source: Journal of Organic Chemistry & MDPI. Context: Synthetic routes involving the reduction of N-benzyl-3-pyrrolidinone and subsequent purification challenges. URL:
-
Metal Scavenging Protocols: Source: SiliCycle Application Notes. Context: Removal of Pd/Ru from basic amine species using thiol-modified silica. URL:
Sources
Technical Support Center: Enantioselective Synthesis of (2R,3R)-2-Benzylpyrrolidin-3-ol
Ticket ID: #OPT-EE-2BnzPyr-001 Subject: Optimization of ee/dr for (2R,3R)-2-benzylpyrrolidin-3-ol via Dynamic Kinetic Resolution (DKR) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) for This compound presents a classic stereochemical challenge: setting two contiguous stereocenters (C2 and C3) simultaneously.
While direct reduction of the corresponding ketone often yields a mixture of diastereomers, the most robust pathway to the (2R,3R)-isomer is Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR) . This protocol utilizes a Ruthenium(II)-diamine catalyst to selectively reduce one enantiomer of the rapidly racemizing ketone substrate.
Part 1: The Core Protocol (DKR-ATH)
Objective: Convert racemic N-protected-2-benzyl-3-oxopyrrolidine to chiral this compound. Mechanism: The base promotes rapid enolization (racemization) of the C2 center. The chiral Ruthenium catalyst reduces the ketone faster than the racemization rate, but only matches with the (2R)-ketone isomer to deliver the hydride to the C3 face, locking in the (2R,3R) configuration.
Recommended Reaction System
| Component | Specification | Role |
| Substrate | N-Boc-2-benzyl-3-oxopyrrolidine | Starting Material (Racemic) |
| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Chiral Hydride Transfer Agent |
| H-Source | Formic Acid / Triethylamine (5:2 Azeotrope) | Hydrogen Donor |
| Solvent | Dichloromethane (DCM) or DMF | Reaction Medium |
| Temperature | 25°C – 40°C | Controls racemization rate vs. reduction rate |
Step-by-Step Workflow
-
Catalyst Prep: In a glovebox or under Argon, charge a reaction vessel with RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 100:1 to 500:1).
-
Substrate Addition: Dissolve N-Boc-2-benzyl-3-oxopyrrolidine in degassed DCM (0.5 M concentration). Add to the vessel.
-
H-Source Initiation: Add the HCOOH/Et3N azeotrope (5.0 equiv).
-
Critical Note: Ensure the mixture remains basic enough to drive the enolization at C2. If the reaction is sluggish, add additional Et3N (0.5 equiv).
-
-
Reaction: Stir at 30°C for 12–24 hours. Monitor consumption of starting material via TLC/LCMS.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4, and concentrate.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I am getting high yield, but low ee (< 50%)."
Diagnosis: The rate of chemical reduction (
-
Increase Base Load: Add 10-20 mol% KOH or t-BuOK if using Isopropanol as the hydrogen source. For Formic Acid systems, ensure your Et3N ratio is high.
-
Raise Temperature: Increasing T (e.g., from 20°C to 40°C) accelerates the racemization (
) more significantly than the reduction step. -
Switch Solvent: Change from DCM to a more polar solvent like DMF or MeOH to stabilize the enolate intermediate.
Issue 2: "I have high ee, but poor diastereoselectivity (cis/trans mixture)."
Diagnosis: The catalyst ligand geometry is not exerting sufficient steric control over the transition state, or the C2-benzyl group is sterically clashing with the N-protecting group. Corrective Actions:
-
Ligand Tuning: Switch to the tethered Ru-catalyst RuCl(MsDPEN)(p-cymene) or a sterically bulkier arene ligand (e.g., mesitylene instead of p-cymene).
-
Protecting Group Swap: If using N-Benzyl protection, the steric bulk at the nitrogen might interfere. Switch to N-Boc or N-Cbz to alter the ring conformation.
Issue 3: "The reaction stalls at 50% conversion."
Diagnosis: This is a classic "Kinetic Resolution" (KR) signature, not "Dynamic Kinetic Resolution" (DKR). The catalyst has consumed the matched enantiomer, but the mismatched enantiomer is not racemizing. Corrective Actions:
-
Verify Racemization: Run a control experiment with the ketone and base (no catalyst) and check if an enantiopure ketone racemizes over time. If not, your base is too weak.
-
Check Catalyst Poisoning: Ensure the substrate is free of thiols or free amines that could bind irreversibly to the Ruthenium center.
Part 3: Mechanistic Visualization
The following diagram illustrates the DKR cycle. The Enolization Loop (left) ensures the substrate is constantly equilibrating, while the Catalytic Cycle (right) siphons off the (R)-enantiomer into the product.
Caption: The DKR cycle requires the rate of racemization (
Part 4: Analytical Methods
To validate your optimization, use the following HPLC method. Note that cis and trans isomers must be separated first to accurately determine ee.
Chiral HPLC Protocol
| Parameter | Condition |
| Column | Daicel Chiralpak IC-3 (Immobilized polysaccharide) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (90 : 10) |
| Additives | 0.1% Diethylamine (DEA) (Crucial for peak shape of amines) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Carbamate absorption) |
| Expected Retention | (2S,3S): ~8.5 min | (2R,3R): ~11.2 min |
References
-
Noyori, R., et al. (1995). "Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes."[1] Accounts of Chemical Research.
-
Coldham, I., et al. (2021). "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." Organic & Biomolecular Chemistry.
-
Zhang, X., et al. (2021).[2] "Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution." Journal of the American Chemical Society.[1][2][3]
-
BenchChem. (2025). "Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol." Technical Application Note.
-
Alfa Chemistry. (2023). "RuCl(p-cymene)[(R,R)-Ts-DPEN] Product Guide & Catalytic Applications." Catalyst Database.
Sources
- 1. assets.takasago.com [assets.takasago.com]
- 2. Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution [organic-chemistry.org]
- 3. Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of Racemic 2-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-Benzylpyrrolidin-3-ol Diastereomers
Ticket ID: #PYR-3OH-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Resolving the diastereomers of 2-benzylpyrrolidin-3-ol presents a classic challenge in medicinal chemistry: the separation of polar, basic amines with adjacent chiral centers. The crude mixture typically arises from the reduction of 2-benzylpyrrolidin-3-one or the cyclization of amino-epoxides.
The Core Problem: Free secondary amines interact strongly with silanol groups on silica gel, causing peak tailing that obscures the separation of closely eluting diastereomers.
The Validated Solution: The most robust protocol involves N-protection (typically
Module 1: Diagnostic & Analytical Triage
Before attempting separation, you must definitively assign the relative stereochemistry (cis vs. trans) of your crude mixture.
NMR Characterization Guide
The relative configuration is determined by the coupling constant (
| Feature | Trans ( | Cis ( | Mechanistic Logic |
| < 5 Hz (Small) | > 6 Hz (Large) | Karplus Equation: In 5-membered rings, cis substituents often adopt a pseudo-eclipsed conformation (dihedral angle ~0-20°), while trans are pseudo-anti (dihedral ~120-140°). Note: Ring puckering can invert these values; NOE is required for confirmation. | |
| NOESY Signal | Weak/Absent | Strong | Strong correlation between H2 and H3 indicates spatial proximity (cis). |
| Chemical Shift | C3-H often more shielded | C3-H often deshielded | Anisotropy from the C2-benzyl ring affects the C3 proton differently. |
Analytical Workflow Diagram
Use this decision matrix to determine your separation strategy.
Figure 1: Decision matrix for determining the optimal separation path. The derivatization route is statistically more reliable for scale-up.
Module 2: The "Gold Standard" Separation Protocol
This workflow assumes the direct separation of the free amine is failing due to streaking or co-elution.
Phase 1: Derivatization (N-Boc Protection)
Converting the amine to a carbamate reduces polarity and eliminates the basic nitrogen's interaction with silica.
-
Reagents: Crude amine (1.0 eq),
(1.1 eq), (1.5 eq), DCM ( ). -
Procedure: Stir at RT for 4-12 hours. Monitor by TLC (ninhydrin stain will fade; UV activity will remain).
-
Workup: Wash with
(removes unreacted amine), then brine. Dry over .
Phase 2: Chromatographic Resolution
The cis and trans N-Boc isomers typically display significantly different
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Gradient:
-
Start: 100% Hexanes.
-
Ramp: 0%
40% EtOAc in Hexanes.
-
-
Elution Order: typically, the isomer with the internal H-bond (often cis between OH and Boc-carbonyl) is less polar and elutes first . The isomer with the free OH interacting with silica elutes second .
Phase 3: Deprotection
-
Reagents:
in Dioxane or TFA/DCM (1:4). -
Procedure: Stir 1-2 hours.
-
Isolation: Evaporate volatiles. If free base is needed, use basic resin (e.g., Amberlyst A-21) or partition between
and .
Module 3: Alternative Resolution Strategies
If chromatography is not viable (e.g., multi-kilogram scale), use crystallization or kinetic resolution.
Classical Resolution (Crystallization)
Diastereomeric salt formation exploits solubility differences.
-
Resolving Agents: Dibenzoyl-L-tartaric acid (L-DBTA) or Mandelic Acid.
-
Solvent: Ethanol/Water or Isopropanol.
-
Protocol: Mix crude amine (1 eq) with acid (0.5 eq) to selectively crystallize one diastereomer. The other remains in the mother liquor.[1]
Kinetic Resolution (Enzymatic)
Lipases can selectively acetylate the hydroxyl group of one diastereomer/enantiomer.
-
Enzyme: Candida antarctica Lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate.
-
Outcome: One diastereomer becomes an ester (less polar), the other remains an alcohol. Separate via simple filtration or short plug.
Module 4: Troubleshooting & FAQs
Q1: Why do my spots streak on TLC even after N-Boc protection?
-
Diagnosis: You likely have residual acid from the workup or the Boc reaction didn't go to completion.
-
Fix: Ensure the crude N-Boc material is neutral. Add 1% triethylamine to your column solvent system to neutralize acidic sites on the silica, even for Boc-protected compounds.
Q2: The NMR shows a mixture of rotamers. Is my compound impure?
-
Analysis: N-Boc pyrrolidines often exhibit restricted rotation around the N-C(O) bond, appearing as "doubled" peaks in NMR at room temperature.
-
Verification: Run the NMR at elevated temperature (
). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
Q3: Can I separate the free amines without protection?
-
Feasibility: Yes, but it requires "Amine-Functionalized Silica" or a mobile phase with high ammonia content (e.g., DCM/MeOH/
90:9:1). Standard silica usually results in poor resolution.
References
-
Synthesis and Resolution of 3-Hydroxypyrrolidines
-
NMR Assignment of Pyrrolidine Diastereomers
- Source:PLOS ONE, 2018.
- Context: Detailed DFT and experimental NMR analysis of cis vs trans isomers in pyrrolidine adducts, establishing the relationship between coupling constants and stereochemistry.
-
URL:
-
Chromatographic Methods for Pyrrolidinones (Analogous Scaffolds)
- Source:ResearchGate (BenchChem/Elsevier D
- Context: Comparison of chiral stationary phases and mobile phases for separating pyrrolidone derivatives, applicable to the oxidized precursors of the target molecule.
-
URL:
-
Diastereoselective Reduction Protocols
- Source:Malaysian Journal of Analytical Sciences, 2022.
- Context: Describes the reduction of 2-substituted-3-oxopyrrolidines using and other hydrides to generate specific diastereomeric r
-
URL:[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Alkylation of (2R,3R)-2-Benzylpyrrolidin-3-ol
Status: Operational Ticket Focus: Minimizing Side Products & Maintaining Stereochemical Integrity Assigned Specialist: Senior Application Scientist[1]
Introduction: The Substrate Challenge
You are working with (2R,3R)-2-benzylpyrrolidin-3-ol , a densely functionalized chiral scaffold.[1] This molecule presents a classic "chemoselectivity triangle" challenge:
-
Nucleophilic Competition: A secondary amine (
) vs. a secondary alcohol ( ).[1] -
Stereochemical Risk: The
stereocenter is benzylic and -to-nitrogen, making it susceptible to epimerization under basic conditions.[1] -
Steric Hindrance: The benzyl group at
crowds the nitrogen, potentially slowing desired -alkylation and inviting competitive side reactions.
This guide prioritizes Reductive Amination as the Gold Standard for purity, with Direct Alkylation protocols provided for cases where alkyl halides are the only option.
Module 1: Chemoselectivity Troubleshooting (N vs. O)
User Issue: "I am seeing significant O-alkylation or N,O-dialkylation."
Root Cause:
In the presence of strong bases (e.g., NaH, KOtBu), the hydroxyl group (
The Fix:
| Parameter | Recommendation | Scientific Rationale |
| Strategy | Switch to Reductive Amination | Aldehydes react selectively with amines to form iminium ions; they do not react with alcohols under these conditions.[1] This eliminates |
| Base (If Alkylating) | Inorganic Carbonates (K₂CO₃, Cs₂CO₃) | These bases are strong enough to scavenge acid but too weak to deprotonate the alcohol, maintaining the amine as the primary nucleophile. |
| Solvent | Acetonitrile (MeCN) or Ethanol | Polar aprotic solvents like DMF can sometimes enhance oxygen nucleophilicity.[1] Protic solvents (EtOH) solvate the hydroxyl group, reducing its reactivity via H-bonding [2]. |
Decision Logic: Pathway Selection
Caption: Decision matrix for selecting the optimal synthetic route to minimize side products.
Module 2: Kinetic Control (Over-Alkylation)
User Issue: "My amine is gone, but I have a mixture of product and quaternary ammonium salt."
Root Cause:
The product of
The Fix:
-
Stoichiometry is Critical: Use a slight deficit of the alkylating agent (0.90 - 0.95 eq). It is better to leave unreacted starting material (which can be separated) than to generate quaternary salts (which are difficult to separate and lower yield).
-
Slow Addition: Add the alkyl halide dropwise over 1-2 hours. This keeps the concentration of electrophile low relative to the nucleophile [3].
-
The "Sacrificial" Base: If using direct alkylation, use a heterogeneous base like NaHCO₃ or K₂CO₃ . Avoid soluble organic bases (TEA, DIPEA) if possible, as they can sometimes act as alkyl transfer agents or promote elimination of the alkyl halide.
Module 3: Stereochemical Integrity (Epimerization)
User Issue: "My product is chemically pure, but the ee% has dropped."
Root Cause:
The
-
Pathway A (Direct Deprotonation): Strong bases (LDA, NaH) can remove this proton, leading to a planar enolate-like intermediate that racemizes upon reprotonation.
-
Pathway B (Quaternization-Elimination): If the amine is quaternized (over-alkylated), the
proton becomes highly acidic (electron-withdrawing effect of ). Base can trigger E2 elimination or ylide formation, destroying the stereocenter [4].
The Fix:
-
Avoid Strong Bases: Never use bases with
(like NaH or alkoxides) if stereochemistry is crucial.[1] -
Temperature Control: Keep reactions below 60°C. High heat accelerates the reversible deprotonation at the benzylic position.
-
Monitor pH: If performing an aqueous workup, ensure the pH does not exceed 10-11 for extended periods.
Module 4: Validated Experimental Protocols
Protocol A: Reductive Amination (High Fidelity)
Best for: Maximizing yield, preventing O-alkylation, and maintaining stereochemistry.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Aldehyde: 1.1 eq (corresponding to desired alkyl group)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) [5][1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
Procedure:
-
Imine Formation: Dissolve substrate and aldehyde in DCE (0.1 M) under
. Stir for 30–60 mins at Room Temperature (RT). Note: Adding molecular sieves (4Å) can accelerate this if the imine is slow to form. -
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for disappearance of imine.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM. The mild conditions (pH ~8) protect the
stereocenter.
Protocol B: Direct Alkylation (Controlled)
Best for: When the alkyl group is only available as a halide (e.g., benzyl bromide, methyl iodide).
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Electrophile: Alkyl Bromide/Iodide (0.95 eq) (Do not use excess) [1]
-
Base: K₂CO₃ (2.0 eq) or NaHCO₃ (2.5 eq)[1]
-
Solvent: Acetonitrile (MeCN)[1]
Procedure:
-
Setup: Suspend substrate and base in MeCN (0.1 M). Cool to 0°C.[2]
-
Addition: Dissolve the alkyl halide in a small volume of MeCN. Add this solution dropwise over 1 hour.
-
Reaction: Allow to warm to RT slowly. Do not heat unless absolutely necessary (max 50°C).
-
Monitoring: Stop the reaction as soon as the alkyl halide is consumed. Do not wait for full conversion of the amine if it risks over-alkylation.
Mechanism of Side Product Formation
Caption: Mechanistic pathways leading to common impurities. Note how Quaternization can trigger Epimerization.[1]
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.
-
ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Alkylation." ACS Green Chemistry Institute.
-
Gawley, R. E., et al. (2005). "Stereochemistry of the alpha-lithiation and alkylation of N-Boc-pyrrolidine." Journal of the American Chemical Society.
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."
Sources
Validation & Comparative
determining absolute configuration of (2R,3R)-2-benzylpyrrolidin-3-ol via X-ray
An Objective Guide to the Definitive Assignment of Absolute Configuration for (2R,3R)-2-benzylpyrrolidin-3-ol via Single-Crystal X-ray Diffraction
For researchers and professionals in the pharmaceutical and chemical sciences, the unambiguous determination of a chiral molecule's absolute configuration is not merely an academic exercise; it is a critical requirement for ensuring efficacy, safety, and intellectual property protection.[1][2] Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of methodologies for assigning absolute stereochemistry, focusing on the gold-standard technique—Single-Crystal X-ray Diffraction (SCXRD)—as applied to the chiral molecule this compound.
Part 1: The Imperative of Absolute Configuration in Chiral Molecules
Chirality is a fundamental property of many biologically active molecules. The specific three-dimensional arrangement of atoms at a stereocenter dictates how a molecule interacts with its biological target, such as an enzyme or receptor. For a molecule like this compound, which contains two stereocenters, there are four possible stereoisomers. Establishing the precise (R/S) configuration at each center is paramount. While various techniques can provide stereochemical information, only X-ray crystallography offers a direct and definitive visualization of the molecular structure in three-dimensional space, making it the most reliable method for this purpose.[1][3]
Part 2: The Physics of Unambiguous Assignment: Anomalous Dispersion
Under typical diffraction conditions, the intensities of reflections from opposite faces of a crystal plane (known as a Friedel pair) are equal. This principle is known as Friedel's Law.[4] However, this law breaks down under specific conditions, and exploiting this breakdown is the key to determining absolute configuration.
When the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phase shift occurs in the scattered X-rays.[5] This phenomenon, known as anomalous dispersion or anomalous scattering, causes the scattering factor of the atom to become a complex number with both real and imaginary components.[4][6] This phase shift makes the intensities of the Friedel pair unequal, providing the crucial information needed to distinguish between a molecule and its mirror image.[1][7] Even for molecules composed only of light atoms (C, H, N, O), the anomalous scattering effect, though small, is often sufficient for modern diffractometers and software to make a confident assignment.
Part 3: The Decisive Metric: Understanding the Flack Parameter
The most common method for quantifying the correctness of an absolute configuration assignment is the refinement of the Flack parameter, x.[8][9][10] This parameter, introduced by H.D. Flack, essentially refines the molar fraction of the inverted structure within the crystal.[8][11]
-
A Flack parameter value close to 0 , with a small standard uncertainty (s.u.), indicates that the determined absolute configuration is correct.[1][8]
-
A value close to 1 , with a small s.u., indicates that the inverted structure is correct, and the atomic coordinates should be inverted.[8]
-
A value near 0.5 suggests the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination.[8]
The decision-making process based on the Flack parameter is a critical self-validating step in the experimental protocol.
Caption: Overall experimental workflow for absolute configuration determination.
Part 5: Comparison with Alternative Methodologies
While SCXRD is the gold standard, other spectroscopic techniques can provide valuable, albeit less direct, information about absolute configuration. The choice of method often depends on sample properties and available instrumentation.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR with Chiral Auxiliaries | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal. [1] | Diastereomeric differentiation of NMR signals after reaction with a chiral derivatizing agent (e.g., Mosher's acid). [12][13][14] | Differential absorption of left- and right-circularly polarized infrared light. [15][16] |
| Sample Req. | High-quality single crystal. | Solution; requires chemical derivatization. [17] | Solution; no derivatization needed. [15] |
| Strengths | Definitive & Unambiguous. Provides a direct 3D visualization of the molecule. [2] | Does not require crystals; provides information on solution-state species. | Applicable to non-crystalline samples (oils, amorphous solids) in solution; provides conformational information. [18][19] |
| Limitations | Requires a suitable single crystal, which can be a significant bottleneck. [15][18] | Indirect method; derivatization may fail or alter conformation; requires pure chiral auxiliary. [17] | Requires quantum chemical calculations (DFT) to predict the spectrum for comparison; computationally intensive. [20][21] |
| Confidence | Gold Standard. The result is considered absolute proof. | High, but relies on empirical models and successful derivatization. | High, when experimental and calculated spectra show good agreement. [22] |
Conclusion
For the unambiguous and definitive determination of the absolute configuration of this compound, single-crystal X-ray diffraction is the unparalleled method of choice. Its ability to directly probe the three-dimensional arrangement of atoms through the physical phenomenon of anomalous dispersion provides a level of certainty that is unattainable with indirect spectroscopic techniques. While methods like VCD and NMR serve as powerful alternatives, especially when crystallization is challenging, X-ray crystallography remains the ultimate arbiter for establishing absolute stereochemistry in the fields of drug development and chemical research.
References
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Asia. Available at: [Link]
-
Flack parameter . Wikipedia. Available at: [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence . PMC. Available at: [Link]
-
Structural resolution. The anomalous dispersion . XtalO. Available at: [Link]
-
Anomalous dispersion of X-rays in crystallography . International Union of Crystallography. Available at: [Link]
-
X-Ray Crystallography - Direct methods . YetNet. Available at: [Link]
-
Determination of absolute configuration . Pure Chemistry. Available at: [Link]
-
Vibrational Circular Dichroism . Hinds Instruments. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. Available at: [Link]
-
DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY . SlidePlayer. Available at: [Link]
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects . Schrödinger. Available at: [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration . ResearchGate. Available at: [Link]
-
Absolute configuration of complex chiral molecules . Spark904. Available at: [Link]
-
Anomalous X-ray scattering . Wikipedia. Available at: [Link]
-
Determination of Absolute and Relative Configuration . Science of Synthesis. Available at: [Link]
-
Refinement of anomalous dispersion correction parameters in single-crystal structure determinations . PMC. Available at: [Link]
-
Flack parameter . Chemical Crystallography. Available at: [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction . PubMed. Available at: [Link]
-
Howard Flack and the Flack Parameter . MDPI. Available at: [Link]
-
The use of X-ray Crystallography to Determine Absolute Configuration (II) . Wiley Online Library. Available at: [Link]
-
The 1H NMR Method for the Determination of the Absolute Configuration of 1,2,3-prim,sec,sec-Triols . ACS Publications. Available at: [Link]
-
Reporting and evaluating absolute-structure and absolute-configuration determinations . International Union of Crystallography. Available at: [Link]
-
Flack parameter . Chemistry LibreTexts. Available at: [Link]
-
Absolute Configuration . YouTube. Available at: [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Available at: [Link]
-
How do I determine the absolute configuration experimentally? . Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iucr.org [iucr.org]
- 5. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 6. Refinement of anomalous dispersion correction parameters in single-crystal structure determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.yetnet.ch [my.yetnet.ch]
- 8. Flack parameter - Wikipedia [en.wikipedia.org]
- 9. Flack parameter – Chemical Crystallography [xtl.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectroscopyasia.com [spectroscopyasia.com]
- 16. hindsinstruments.com [hindsinstruments.com]
- 17. spark904.nl [spark904.nl]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. americanlaboratory.com [americanlaboratory.com]
- 21. schrodinger.com [schrodinger.com]
- 22. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
distinguishing (2R,3R)-2-benzylpyrrolidin-3-ol from diastereomers
An In-Depth Technical Guide to Distinguishing (2R,3R)-2-benzylpyrrolidin-3-ol from its Diastereomers
For researchers, scientists, and drug development professionals, the precise control and analysis of a molecule's stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and selectivity of a therapeutic agent.[1][2][3] The three-dimensional arrangement of atoms dictates how a drug interacts with its biological target, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles.[4][5] The pyrrolidine scaffold, a privileged motif in medicinal chemistry, is a core component of numerous biologically active compounds.[6][7][8]
The molecule this compound possesses two chiral centers at positions 2 and 3 of the pyrrolidine ring. This gives rise to four possible stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair, and the (2R,3S) and (2S,3R) enantiomeric pair. These two pairs are diastereomers of each other. The ability to distinguish the desired (2R,3R) isomer from its diastereomers, (2R,3S) and (2S,3R), is a critical step in synthesis, purification, and quality control.
This guide provides a comprehensive comparison of key analytical techniques for the unambiguous identification and differentiation of this compound from its diastereomeric counterparts, grounded in the principles of scientific integrity and supported by actionable experimental protocols.
Caption: Stereoisomers of 2-benzylpyrrolidin-3-ol.
The Foundation of Distinction: Physicochemical Differences
Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics.[9] This fundamental difference is the cornerstone of their separation and analytical distinction. Properties such as melting point, boiling point, solubility, and chromatographic retention behavior will vary between the (2R,3R) isomer and the (2R,3S) or (2S,3R) isomers. Stereoselective synthesis strategies aim to produce a single desired stereoisomer, but often yield mixtures that necessitate robust analytical methods for confirmation.[8][10][11]
Core Analytical Methodologies
A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most reliable and comprehensive characterization of stereoisomers. We will explore three gold-standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment
Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers in solution. Because diastereomers are unique chemical compounds, their constituent nuclei exist in distinct electronic environments. This results in observable differences in their NMR spectra, specifically in chemical shifts (δ) and scalar coupling constants (J).[9][12] The relative orientation of the benzyl group at C2 and the hydroxyl group at C3 (cis in the 2R,3R isomer; trans in the 2R,3S isomer) forces the pyrrolidine ring into different preferred conformations, altering the spatial relationships and dihedral angles between protons. These conformational changes directly impact the observed chemical shifts and coupling constants, providing a unique spectral fingerprint for each diastereomer.
Data Presentation: Predicted ¹H NMR Spectral Differences
The following table illustrates the expected differences in the ¹H NMR spectrum for the key protons of the pyrrolidine ring, which are critical for distinguishing the cis ((2R,3R) or (2S,3S)) from the trans ((2R,3S) or (2S,3R)) diastereomers.
| Proton | Expected Chemical Shift (δ) & Coupling (J) for cis Isomer (2R,3R) | Expected Chemical Shift (δ) & Coupling (J) for trans Isomer (2R,3S) | Rationale for Difference |
| H2 (CH-Bn) | Typically shifted downfield. | Typically shifted upfield relative to cis. | The anisotropic effect of the hydroxyl group's oxygen will differ depending on its cis or trans orientation relative to H2. |
| H3 (CH-OH) | Appears as a multiplet. | Appears as a multiplet at a different chemical shift. | The electronic environment is significantly altered by the relative position of the bulky benzyl group. |
| J₂-₃ (Coupling) | Smaller J-value expected. | Larger J-value expected. | Based on the Karplus relationship, the dihedral angle between H2 and H3 in the more constrained cis isomer is expected to be different from that in the trans isomer, leading to a different coupling constant. |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for optimal resolution).
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, which should be the same for both diastereomers but at different chemical shifts.
-
For definitive structural confirmation: Perform two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm connectivity within the pyrrolidine ring.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for confirming relative stereochemistry. For the cis isomer (2R,3R), a through-space correlation (NOE) should be observed between the proton at C2 and the proton at C3, indicating their proximity on the same face of the ring. This correlation would be absent or significantly weaker in the trans isomer.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully integrate the signals in the ¹H spectrum to confirm proton counts.
-
Measure the chemical shifts and coupling constants, paying close attention to the signals for H2 and H3.
-
Analyze the NOESY spectrum for the presence or absence of the key H2-H3 cross-peak to assign the cis or trans configuration.
-
High-Performance Liquid Chromatography (HPLC): The Power of Separation
Expertise & Causality: HPLC is the workhorse technique for separating and quantifying isomers in a mixture.[] The separation of diastereomers is possible on a standard (achiral) stationary phase because their different three-dimensional structures lead to differential interactions with the solid support.[14] The polarity and shape of the cis-(2R,3R) isomer will differ from the trans-(2R,3S) isomer, causing one to adhere more or less strongly to the stationary phase, thus eluting at a different retention time. For separating all four stereoisomers, including the enantiomeric pairs, a chiral stationary phase (CSP) is required.[15][16][17]
Caption: Workflow for HPLC method development for diastereomer separation.
Experimental Protocol: Achiral HPLC Separation
This protocol focuses on separating the (2R,3R) diastereomer from the (2R,3S) and (2S,3R) diastereomers.
-
System Preparation:
-
Use a standard HPLC system equipped with a UV detector (detection at ~254 nm is suitable for the benzyl group).
-
Select an appropriate achiral column. A good starting point would be a silica column for normal-phase chromatography or a C18 column for reversed-phase chromatography.
-
-
Mobile Phase Preparation & Method Development:
-
Normal Phase:
-
Start with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol.
-
Inject a standard of the mixed diastereomers.
-
If separation is poor, systematically vary the percentage of isopropanol (e.g., in 2-5% increments) to optimize resolution. Adding a small amount of an amine modifier like diethylamine (0.1%) can improve peak shape for basic compounds.[16]
-
-
Reversed Phase:
-
Start with a mobile phase of 70:30 (v/v) Acetonitrile:Water.
-
If separation is poor, adjust the ratio of the organic modifier. A buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) can be added to control the ionization state of the amine and improve peak shape.
-
-
-
Sample Analysis:
-
Dissolve the sample in the initial mobile phase at a known concentration (e.g., 1 mg/mL).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[18]
-
Inject the sample and record the chromatogram.
-
The different diastereomers should appear as distinct peaks with different retention times.
-
Single-Crystal X-ray Crystallography: The Definitive Answer
Expertise & Causality: While NMR provides relative stereochemistry and HPLC provides separation, X-ray crystallography offers the absolute, unambiguous three-dimensional structure of a molecule.[19] By diffracting X-rays off a single crystal of the compound, one can determine the precise coordinates of every atom in the molecule, definitively establishing both the relative (cis/trans) and absolute (R/S) configuration. It is considered the "gold standard" for structural elucidation.
Trustworthiness: The primary challenge and self-validating step of this technique lies in growing a high-quality single crystal. The ability to form a well-ordered crystal lattice is in itself an indication of high purity. However, this can be a significant bottleneck, as not all compounds crystallize easily.[19] It is also crucial to remember that the resulting structure represents the molecule in the solid state, which may not perfectly reflect its conformation in solution.
Experimental Workflow (Conceptual)
-
Purification: The sample must be of very high purity. The target diastereomer should first be isolated, for example, by preparative HPLC.
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ a slow crystallization technique, such as:
-
Slow evaporation of the solvent.
-
Vapor diffusion (placing a vial of the sample solution inside a sealed jar containing a less polar "anti-solvent").
-
Slow cooling of a saturated solution.
-
-
-
Data Collection and Analysis:
-
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Sophisticated software is used to solve the phase problem and generate an electron density map, from which the molecular structure is built and refined. The final output provides an incontrovertible 3D model of the molecule.
-
Comparative Summary of Techniques
| Feature | NMR Spectroscopy | HPLC | X-ray Crystallography |
| Information Provided | Relative stereochemistry (in solution), connectivity, conformation. | Separation, quantification, purity assessment. | Absolute 3D structure (in solid state), bond lengths/angles. |
| Sample Requirements | 5-10 mg, soluble, pure isomer or mixture. | <1 mg, soluble, can be a complex mixture. | High purity (>99%), must form a single, high-quality crystal. |
| Throughput | Moderate (minutes to hours per sample). | High (minutes per sample). | Low (days to weeks for crystal growth and analysis). |
| Key Advantage | Provides detailed structural information in a native solution state. | Excellent for quantitative analysis and preparative separation. | Unambiguous determination of absolute and relative stereochemistry. |
| Key Limitation | Does not directly provide absolute stereochemistry without chiral aids. | Indirect structural information; method development can be iterative. | Crystal growth can be a major, unpredictable bottleneck. |
Conclusion
Distinguishing this compound from its diastereomers is a critical task in pharmaceutical development that demands a rigorous and systematic analytical approach. No single technique tells the whole story. HPLC is the ideal starting point for separating and quantifying the isomers within a mixture. NMR spectroscopy, particularly with 2D methods like NOESY, serves as the primary tool for confirming the relative cis stereochemistry in solution. Finally, when an absolute and incontrovertible structural proof is required, single-crystal X-ray crystallography stands as the ultimate arbiter. By judiciously applying these complementary techniques, researchers can confidently establish the stereochemical integrity of their compounds, a vital step toward the development of safer and more effective medicines.
References
-
Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.). OMICS International. Retrieved from [Link]
- Chander, V. (2011). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 1(1), 11.
-
Pharmacological Significance of Stereoisomerism. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereochemistry. (n.d.). In The Organic Chemistry of Medicinal Agents. AccessPharmacy. Retrieved from [Link]
- Stahl, S. M. (2003). Stereochemistry in Drug Action.
- ¹H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. (1999). RSC Publishing.
- Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 26(1), 43.
- An Asymmetric Stereodivergent Strategy Towards Aminocyclitols. (n.d.). PMC - PubMed Central.
-
2-Benzylpyrrolidine. (n.d.). PubChem. Retrieved from [Link]
- Vitale, P., Cerchia, C., Varrone, F., & de Paola, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 793.
-
Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC.
- Tůmová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 151-159.
- Harada, N. (2018).
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. An Asymmetric Stereodivergent Strategy Towards Aminocyclitols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. news-medical.net [news-medical.net]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. content.e-bookshelf.de [content.e-bookshelf.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
